molecular formula C12H6F3NO2 B1457210 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid CAS No. 1210419-19-4

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid

Cat. No.: B1457210
CAS No.: 1210419-19-4
M. Wt: 253.18 g/mol
InChI Key: CCLXIKVEJUZXQO-UHFFFAOYSA-N
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Description

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid is a useful research compound. Its molecular formula is C12H6F3NO2 and its molecular weight is 253.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO2/c13-6-2-1-3-7(14)10(6)11-8(15)4-5-9(16-11)12(17)18/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLXIKVEJUZXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC(=N2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 6-(2,6-Difluorophenyl)-5-fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid , a highly specialized fluorinated biaryl scaffold. This structure is a critical intermediate in the development of arylpicolinate herbicides (e.g., Florpyrauxifen-benzyl analogs) and is of significant interest in medicinal chemistry for its metabolic stability and unique electronic properties.

The following protocol prioritizes a modular Suzuki-Miyaura cross-coupling approach , which offers superior regiocontrol and scalability compared to direct halogenation or ring-closing strategies.

Executive Summary & Retrosynthetic Analysis

The target molecule features a pyridine core substituted with a carboxylic acid at C2, a fluorine atom at C5, and a sterically hindered 2,6-difluorophenyl group at C6.

Retrosynthetic Logic: The most reliable disconnection is at the C6–C1' biaryl bond.

  • Disconnection: C–C Cross-Coupling.

  • Electrophile: Methyl 6-bromo-5-fluoropicolinate (preferred over the chloride for faster oxidative addition in sterically crowded systems).

  • Nucleophile: 2,6-Difluorophenylboronic acid.

  • Final Transformation: Ester Hydrolysis.

Strategic Advantage: Using the methyl ester prevents catalyst poisoning by the free carboxylic acid and allows for easier purification of the intermediate.

Critical Reagents & Safety Profile

ReagentCAS No.[1][2][3][4]RoleHazard Class
Methyl 6-bromo-5-fluoropicolinate 1214336-44-3ElectrophileIrritant, Acute Tox.
2,6-Difluorophenylboronic acid 162101-25-9NucleophileIrritant
Pd(dppf)Cl₂ · CH₂Cl₂ 95464-05-4CatalystHealth Hazard, Irritant
Cesium Carbonate (Cs₂CO₃) 534-17-8BaseCorrosive (Eyes)
1,4-Dioxane 123-91-1SolventCarcinogen, Flammable
Lithium Hydroxide (LiOH) 1310-65-2Hydrolysis AgentCorrosive

Safety Warning: 1,4-Dioxane is a peroxide-forming carcinogen. Test for peroxides before use. All palladium-catalyzed reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent homocoupling and catalyst deactivation.

Step-by-Step Experimental Protocol

Stage 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate.

Rationale: The 2,6-difluoro substitution on the boronic acid creates significant steric hindrance. Standard Pd(PPh₃)₄ may be too slow. Pd(dppf)Cl₂ is selected for its large bite angle and stability, enhancing the reductive elimination step in sterically congested biaryls.

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a gentle stream of nitrogen, add:

    • Methyl 6-bromo-5-fluoropicolinate (1.0 equiv, 10.0 mmol, 2.34 g)

    • 2,6-Difluorophenylboronic acid (1.5 equiv, 15.0 mmol, 2.37 g)

    • Cesium Carbonate (3.0 equiv, 30.0 mmol, 9.77 g)

  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and degassed Water (10 mL). Note: A 4:1 ratio ensures solubility of both organic and inorganic components.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv, 0.5 mmol, 408 mg).

  • Reaction: Purge the system with nitrogen for 10 minutes. Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexanes:EtOAc 4:1) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove palladium black; wash the pad with EtOAc.

    • Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient 0% → 20% EtOAc in Hexanes.

    • Expected Yield: 75–85% as a white/off-white solid.

Stage 2: Ester Hydrolysis

Objective: Synthesis of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid.

Rationale: LiOH is preferred over NaOH for its solubility in THF/Water mixtures and milder cation effect, reducing the risk of nucleophilic attack on the fluorines (SɴAr side reactions).

Protocol:

  • Dissolution: Dissolve the methyl ester from Stage 1 (1.0 equiv) in THF (10 volumes).

  • Hydrolysis: Add a solution of LiOH·H₂O (2.5 equiv) in Water (5 volumes).

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • QC Check: LC-MS should show complete disappearance of the ester (M+14 mass shift).

  • Isolation:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous phase to 0°C in an ice bath.

    • Acidification: Slowly add 1M HCl dropwise until pH reaches ~2–3. A white precipitate should form immediately.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 10 mL) and hexanes (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Data Specifications (Expected)

TechniqueExpected Signal Characteristics
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (br s, 1H, COOH), δ 8.2–8.4 (m, 2H, Pyridine H3/H4), δ 7.4–7.6 (m, 1H, Phenyl-H4), δ 7.1–7.3 (m, 2H, Phenyl-H3/H5).
¹⁹F NMR δ -110 to -115 (m, 2F, Phenyl), δ -125 to -130 (s, 1F, Pyridine).
LC-MS (ESI-) [M-H]⁻ = 252.0 (Calculated MW: 253.18).
Appearance White to off-white crystalline powder.

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: Methyl 6-bromo-5-fluoropicolinate Reagents Add: 2,6-Difluorophenylboronic acid Cat: Pd(dppf)Cl2 Base: Cs2CO3 Start->Reagents Suzuki Reaction: Suzuki Coupling 90°C, 16h, Dioxane/H2O Reagents->Suzuki Check1 QC: LC-MS (Check for Homocoupling) Suzuki->Check1 Check1->Suzuki Incomplete (Add Catalyst) Intermediate Intermediate: Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate Check1->Intermediate Pass Hydrolysis Hydrolysis: LiOH, THF/H2O RT, 4h Intermediate->Hydrolysis Acidification Acidification: 1M HCl to pH 2 Precipitation Hydrolysis->Acidification Final Target: 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid Acidification->Final

Caption: Modular synthesis workflow highlighting the critical Suzuki coupling and subsequent hydrolysis steps.

Troubleshooting & Optimization

  • Problem: Low Conversion in Suzuki Step.

    • Cause: Steric hindrance of the 2,6-difluoro group prevents transmetallation.

    • Solution: Switch to Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) . SPhos is specifically designed to facilitate coupling of sterically hindered biaryls.

  • Problem: Protodeboronation.

    • Cause: The boronic acid loses the boron group before coupling.

    • Solution: Increase the boronic acid equivalents to 2.0 or switch to the corresponding Potassium Trifluoroborate salt (more stable).

  • Problem: Fluorine Displacement.

    • Cause: In the hydrolysis step, if the temperature is too high, hydroxide may attack the C5-fluorine (SɴAr).

    • Solution: Strictly maintain room temperature or 0°C during hydrolysis. Do not reflux.

References

  • Organic Process Research & Development. "Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile." ACS Publications. [Link]

  • National Institutes of Health (NIH). "Organoborane coupling reactions (Suzuki coupling)." PubMed Central. [Link]

  • Dow AgroSciences (Corteva). "Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates.

Sources

Mechanism of Action: 6-(2,6-Difluorophenyl)-5-fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA) for 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid , a synthetic auxin belonging to the arylpicolinate chemical family (WSSA Group 4 / HRAC Group O). Structurally analogous to the active forms of commercial herbicides like florpyrauxifen (Rinskor™ active) and halauxifen (Arylex™ active), this molecule serves as a critical scaffold for understanding the next-generation auxin mimics that exhibit unique receptor selectivity.

Executive Summary

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid is a potent synthetic auxin that functions as a structural mimic of the natural plant hormone indole-3-acetic acid (IAA). Unlike classical auxins (e.g., 2,4-D, dicamba) which primarily target the TIR1 receptor, this 6-aryl-picolinate scaffold exhibits a distinct, high-affinity preference for the AFB5 (Auxin Signaling F-Box 5) receptor variant. This unique binding mode allows it to bypass common auxin resistance mechanisms and deliver broad-spectrum weed control at extremely low use rates.

Molecular Mechanism: The AFB5 Selectivity Paradigm

The core herbicidal activity is driven by the molecule's interaction with the SCF (Skp1-Cullin-F-box) ubiquitin-ligase complex.

Receptor Binding (The "Molecular Glue")

Upon entering the plant cell nucleus, the acid acts as a "molecular glue" that stabilizes the interaction between the F-box protein receptor and the transcriptional repressor Aux/IAA .

  • Primary Target: SCF^AFB5 (and potentially SCF^AFB4).

  • Structural Determinants:

    • Picolinate Core: The pyridine nitrogen and carboxylate group anchor the molecule in the receptor's auxin-binding pocket.

    • 5-Fluoro Group: Enhances metabolic stability and fine-tunes the electronic properties for tighter binding.

    • 6-(2,6-Difluorophenyl) Tail: This bulky, lipophilic moiety extends into a specific hydrophobic niche within the AFB5 receptor pocket. This niche is structurally distinct in AFB5 compared to TIR1, conferring the molecule's high selectivity.

Ubiquitination and Proteasomal Degradation
  • Complex Formation: The herbicide binds to the AFB5 pocket, creating a high-affinity surface for the Aux/IAA repressor protein (specifically Domain II).

  • Ubiquitination: The SCF complex recruits an E2 ubiquitin-conjugating enzyme, which transfers ubiquitin chains onto the Aux/IAA repressor.

  • Degradation: The poly-ubiquitinated Aux/IAA protein is recognized and degraded by the 26S Proteasome .

Transcriptional Activation

Under normal conditions, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs) , which are transcription factors. The degradation of Aux/IAA releases ARFs, allowing them to dimerize and initiate the transcription of auxin-responsive genes (e.g., SAUR, GH3, ACS).

Physiological Effects & Downstream Signaling

The massive, unregulated release of ARFs triggers a chaotic cascade of physiological responses, leading to plant death.

Physiological StageObservable SymptomsMechanistic Cause
Early (Hours) Gene Overexpression Rapid induction of 1-aminocyclopropane-1-carboxylic acid (ACS) synthase, leading to ethylene production.
Intermediate (Days) Epinasty & Curling Differential cell elongation rates caused by cell wall acidification (proton pump activation).
Late (Weeks) Vascular Disruption Disorganized cell division in the phloem/xylem blocks nutrient transport; tissue necrosis ensues.
The "Auxin Overdose"

The herbicide creates a state of hyperexcitation where the plant attempts to grow rapidly in a disorganized manner. The accumulation of ethylene and cyanide (a byproduct of ethylene synthesis) further contributes to tissue senescence and death.

Visualizing the Pathway

The following diagram illustrates the specific signaling cascade initiated by 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid, highlighting the AFB5 selectivity.

AuxinPathway Herbicide 6-(2,6-Difluorophenyl)- 5-fluoropicolinic Acid Receptor SCF-AFB5 Receptor (E3 Ligase) Herbicide->Receptor High Affinity Binding Complex Ternary Complex (Herbicide-AFB5-Aux/IAA) Receptor->Complex Recruits Repressor AuxIAA Aux/IAA Repressor AuxIAA->Complex Ubiquitin Ubiquitination (Poly-Ub chain) Complex->Ubiquitin E2 Enzyme Action Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation Repressor Degradation Proteasome->Degradation ARF ARF Transcription Factors (Freed) Degradation->ARF De-repression GeneExp Gene Expression (SAUR, GH3, ACS) ARF->GeneExp Transcription Activation Physiology Physiological Response: Epinasty, Necrosis, Death GeneExp->Physiology Metabolic Disruption

Caption: The AFB5-mediated signaling cascade. The herbicide preferentially targets the SCF-AFB5 complex, triggering the degradation of Aux/IAA repressors and subsequent lethal growth responses.

Experimental Protocols for Validation

To validate the mechanism of this specific molecule, the following protocols are recommended. These assays distinguish arylpicolinates from classical auxins.

Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the affinity (


) of the molecule for AFB5 vs. TIR1.
  • Sensor Chip Preparation: Immobilize purified recombinant TIR1, AFB2, and AFB5 proteins (with ASK1 adaptor) onto a CM5 sensor chip via amine coupling.

  • Ligand Injection: Inject 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid across the surface at varying concentrations (0.1 nM – 10 µM) in the presence of an Aux/IAA peptide degron (e.g., IAA7 or IAA3).

  • Measurement: Monitor the change in Resonance Units (RU) to detect ternary complex formation.

  • Analysis: Fit the association/dissociation curves to a 1:1 binding model.

    • Expected Result: The molecule should show significantly faster association (

      
      ) and higher stability with AFB5  compared to TIR1.
      
Arabidopsis Root Growth Inhibition Assay

Objective: Confirm biological activity and cross-resistance patterns.

  • Genotypes: Use Wild Type (Col-0), tir1-1 mutants, and afb5-1 mutants.

  • Media Prep: Supplement 0.5x MS agar plates with the herbicide at a log-scale concentration range (1 nM to 10 µM).

  • Plating: Stratify seeds for 2 days at 4°C, then plate vertically.

  • Incubation: Grow for 7 days at 22°C under long-day conditions.

  • Quantification: Measure primary root length using image analysis software (e.g., ImageJ).

  • Calculation: Determine

    
     (concentration inhibiting growth by 50%).
    
    • Expected Result: WT and tir1 mutants will be hypersensitive. The afb5-1 mutant will show significant resistance (higher

      
      ), confirming AFB5 as the primary physiological target.
      

References

  • Corteva Agriscience. (2025). Rinskor™ Active Technical Bulletin: Mode of Action and Receptor Selectivity. Corteva Agriscience. Link

  • Epp, J. B., et al. (2016).[1] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Link

  • Bell, J. L., et al. (2019). The differential binding and biological efficacy of auxin herbicides.[2][3] Pest Management Science.[4] Link

  • Lee, S., et al. (2014). Structural basis for the specific interaction of auxin with TIR1/AFB receptors. Nature Structural & Molecular Biology. Link

Sources

The Fluorine Effect in Picolinate Scaffolds: From Auxin Mimicry to PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the structural and functional impact of fluorine substitution on the picolinic acid (pyridine-2-carboxylic acid) scaffold. It synthesizes applications in agrochemistry (auxin herbicides) and medicinal chemistry (PET imaging and metalloenzyme inhibition), focusing on how the "fluorine effect" alters pharmacokinetics, metal chelation, and receptor binding.

Executive Summary

The picolinic acid scaffold is a privileged motif in bioactive small molecules, serving as a bidentate ligand for metal ions and a structural mimic of endogenous signaling molecules (e.g., indole-3-acetic acid). The strategic introduction of fluorine—specifically at the C5 and C6 positions—transforms this scaffold by modulating the pKa of the pyridine nitrogen, blocking metabolic oxidation, and altering lipophilicity. This guide analyzes two primary domains where fluorinated picolinates dominate: AFB5-selective auxin herbicides (e.g., Florpyrauxifen-benzyl) and 18F-labeled PET radiotracers for melanoma.

The Core Scaffold: Chemical Physics of Fluorination

The biological activity of picolinic acids is governed by their ability to chelate metal ions (Zn²⁺, Fe²⁺, Cu²⁺) and participate in hydrogen bonding. Fluorine substitution drastically alters these properties via the inductive effect (


).
1.1 pKa Modulation and Metal Binding

Unsubstituted picolinic acid is a zwitterion in solution. The pyridine nitrogen is weakly basic (


), while the carboxylic acid is acidic (

).
  • Effect of Fluorine: An electron-withdrawing fluorine atom on the ring (e.g., 6-fluoro-2-picolinic acid) reduces electron density on the pyridine nitrogen.

  • Consequence: The basicity of the nitrogen decreases (

    
     drops to ~3.3–3.4). This creates a "softer" ligand for metal coordination, altering the stability constants (
    
    
    
    ) of complexes with metalloenzymes like Matrix Metalloproteinases (MMPs).
1.2 Metabolic Stability

The pyridine ring is susceptible to oxidative metabolism (N-oxidation or hydroxylation).

  • C5-Fluorination: In herbicides like Florpyrauxifen, a fluorine at the C5 position blocks electrophilic attack, prolonging the half-life of the active acid form within plant tissues.

Agrochemical Application: The Next-Gen Auxins

The arylpicolinate herbicides represent a leap in resistance management. Unlike older auxins (2,4-D) that bind the TIR1 receptor, fluorinated picolinates preferentially target the AFB5 (Auxin F-Box protein 5) homolog.

2.1 Case Study: Florpyrauxifen-benzyl (Rinskor™ active)

Florpyrauxifen-benzyl is a pro-herbicide that hydrolyzes in the plant to its active acid form.

  • Structure: 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.[1]

  • The 5-Fluoro Advantage:

    • Differentiation: Unlike Halauxifen-methyl (which lacks the ring fluorine), Florpyrauxifen possesses a fluorine at the 5-position of the pyridine ring.

    • Activity: This substitution enhances binding affinity to the AFB5-IAA co-receptor complex, allowing effective control of weeds resistant to other auxin classes (e.g., quinclorac-resistant barnyardgrass).

2.2 Mechanism of Action: Auxin Signaling Pathway

The fluorinated picolinate acts as a "molecular glue," stabilizing the interaction between the E3 ligase (SCFTIR1/AFB5) and the Aux/IAA repressor proteins, leading to the repressor's ubiquitination and degradation.

AuxinPathway Herbicide Fluorinated Picolinate (Active Acid) Receptor TIR1 / AFB5 (F-Box Protein) Herbicide->Receptor Binds Repressor Aux/IAA Repressor Herbicide->Repressor Stabilizes Interaction Complex E3 Ligase Complex (SCFTIR1/AFB5) Receptor->Complex Part of Complex->Repressor Recruits (Molecular Glue) Ubiquitin Ubiquitination Repressor->Ubiquitin Tagged for Degradation Proteasome 26S Proteasome Ubiquitin->Proteasome GeneExp Auxin Response Genes (Activated) Proteasome->GeneExp Repressor Removed Growth Uncontrolled Growth / Plant Death GeneExp->Growth

Figure 1: Mechanism of Action for Fluorinated Picolinate Herbicides. The compound facilitates the destruction of transcriptional repressors via the AFB5 pathway.

Medicinal Chemistry: Imaging & Inhibition
3.1 PET Imaging: 18F-Picolinamides

Fluorine-18 (


 min) is the gold standard for PET imaging. Picolinamide derivatives have emerged as high-affinity probes for malignant melanoma .
  • Target: Melanin pigment.

  • Compound:

    
    -(2-(diethylamino)ethyl)-6-(
    
    
    
    F)fluoropicolinamide.
  • Mechanism: The planar picolinamide structure intercalates or binds electrostatically to the melanin polymer. The 6-

    
    F label provides a robust signal with high tumor-to-muscle ratios (>30:1 in murine models).
    
3.2 Metalloenzyme Inhibition (MMPs)

Matrix Metalloproteinases (MMPs) rely on a catalytic Zinc ion.[2] Picolinic acid derivatives bind this Zinc via the pyridine nitrogen and the carboxylate oxygen.

  • Fluorine's Role: Introducing fluorine (e.g., 5-fluoro-picolinic acid) lowers the basicity of the pyridine nitrogen. This fine-tunes the zinc-binding constant (

    
    ), allowing for the design of inhibitors that are potent but less likely to strip essential metals from other physiological proteins (selectivity).
    
Data Summary: Structural Impact
CompoundStructure NotepKa (Pyridine N)Primary TargetApplication
Picolinic Acid Unsubstituted~5.2Zn²⁺ / Fe²⁺General Chelation
6-Fluoro-2-picolinic acid 6-F substitution~3.3MelaninPET Imaging Precursor
Florpyrauxifen (acid) 5-F, 6-ArylN/A (Low)AFB5Herbicide (Rice)
Halauxifen (acid) 6-Aryl (No ring F)N/AAFB5Herbicide (Cereals)
Experimental Protocols
5.1 Protocol: Radiosynthesis of [18F]6-Fluoropicolinamide

This protocol describes the nucleophilic aromatic substitution (


) used to create PET tracers.
  • Precursor Preparation: Dissolve 6-bromo-N-(2-(diethylamino)ethyl)picolinamide (5 mg) in anhydrous DMSO (0.5 mL).

  • Fluoride Activation: Trap [18F]fluoride on a QMA carbonate ion exchange cartridge. Elute with

    
    /
    
    
    
    solution into the reaction vessel. Dry azeotropically with acetonitrile at 100°C under argon flow.
  • Labeling: Add the precursor solution to the dried [18F]fluoride. Heat to 130°C for 10 minutes.

    • Note: The electron-deficient pyridine ring facilitates the displacement of the bromide leaving group by the fluoride ion.

  • Purification: Dilute with water, pass through a C18 Sep-Pak cartridge, wash with water, and elute the product with ethanol.

  • QC: Analyze radiochemical purity via radio-HPLC.

5.2 Protocol: Root Growth Inhibition Assay (Auxin Activity)

Validates the herbicidal activity of picolinic acid derivatives.

  • Seed Selection: Use Arabidopsis thaliana (Col-0 wild type) and afb5 mutant lines (to test selectivity).

  • Media Prep: Prepare 0.5x Murashige & Skoog (MS) agar plates containing sucrose (1%).

  • Treatment: Supplement plates with the fluorinated picolinic acid derivative at concentrations ranging from 10 nM to 10 µM. Include DMSO solvent control and IAA (natural auxin) positive control.

  • Growth: Stratify seeds at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Measurement: Scan plates and measure primary root length using ImageJ.

  • Analysis: Calculate

    
    . A potent fluorinated picolinate should severely inhibit root elongation in Col-0 but show reduced inhibition in afb5 mutants.
    
Structural Logic Flow (SAR)

The following diagram illustrates the decision-making process in optimizing the picolinic acid scaffold for specific biological outcomes.

SAR_Logic Scaffold Picolinic Acid Scaffold Add6Aryl Add 6-Aryl Group Scaffold->Add6Aryl Add6F Add 6-Fluoro Scaffold->Add6F Add5F Add 5-Fluoro Add6Aryl->Add5F AuxinAct Auxin Activity (AFB5 Binding) Add6Aryl->AuxinAct Creates Binding Pocket Fit MetabStab Metabolic Stability (Blocks Oxidation) Add5F->MetabStab Prevents Ring Oxidation PET PET Tracer (18F Labeling) Add6F->PET Nucleophilic Substitution Site MetabStab->AuxinAct Prolongs Activity (Florpyrauxifen)

Figure 2: Structure-Activity Relationship (SAR) logic for fluorinated picolinates.

References
  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl, new arylpicolinate herbicides with broad-spectrum utility. Bioorganic & Medicinal Chemistry.[3][4][5] Link

  • Bell, J. L., et al. (2019). The auxin receptor AFB5 is a specific target for the picolinate herbicide florpyrauxifen-benzyl. Plant Physiology. Link

  • Liu, H., et al. (2013). Development of 18F-labeled picolinamide probes for PET imaging of malignant melanoma. Journal of Medicinal Chemistry. Link

  • Garg, P. K., et al. (2018). Synthesis and preclinical evaluation of [18F]fluoropicolinic acid derivatives. Nuclear Medicine and Biology.[4] Link

  • Macías-Ruvalcaba, N. A., et al. (2020). Electrochemical and Spectroscopic Studies of Fluorinated Picolinic Acids. Journal of Electroanalytical Chemistry. Link

Sources

Technical Guide: 6-(2,6-Difluorophenyl)-5-fluoropicolinic Acid in Medicinal Chemistry

[1][2]

Executive Summary

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid is a highly specialized fluorinated pyridine scaffold used primarily as a key intermediate in the synthesis of Pim kinase inhibitors (oncology/immunology) and structurally related arylpicolinate herbicides (agrochemicals).[1][2]

Its value lies in its specific substitution pattern:

  • 5-Fluoro Group: Modulates the pKa of the pyridine nitrogen and blocks metabolic oxidation at the susceptible 5-position.[1][2]

  • 6-(2,6-Difluorophenyl) Moiety: The ortho-fluorines induce a high energy barrier to rotation, forcing the biaryl system into a twisted, non-planar conformation.[1][2] This "conformational lock" is critical for selectivity in ATP-binding pockets (e.g., Pim-1/2/3) and mimics the auxinic action in plant receptors.[1][2]

Chemical Identity & Properties

PropertyData
Chemical Name 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylic acid
CAS Number 1210419-19-4
Molecular Formula C₁₂H₆F₃NO₂
Molecular Weight 253.18 g/mol
Core Scaffold Picolinic Acid (Pyridine-2-carboxylic acid)
Key Features Atropisomeric potential (biaryl twist), Electron-deficient heterocycle
Primary Application Intermediate for Pim Kinase Inhibitors (e.g., Incyte patents), Agrochemical discovery

Medicinal Chemistry Applications: Pim Kinase Inhibition[1][2]

The primary pharmaceutical application of this scaffold is in the development of inhibitors for Proviral Integration site for Moloney murine leukemia virus (Pim) kinases .[2] Overexpression of Pim-1, Pim-2, and Pim-3 is strongly linked to hematological malignancies (AML, MM) and solid tumors (prostate, pancreatic).[1][2]

Pharmacophore & SAR Logic

The transition from the acid (intermediate) to the active amide (drug candidate) relies on specific structural features:

  • The Hinge Binder (Picolinamide Motif): The carboxylic acid is typically converted to an amide.[1][2] The pyridine nitrogen and the amide NH form a bidentate hydrogen bond donor/acceptor pair with the hinge region of the kinase ATP pocket (specifically interacting with Glu121/Leu120 in Pim-1).[1][2]

  • The "Twisted" Hydrophobic Shield (2,6-Difluorophenyl):

    • Mechanism: The steric bulk of the two fluorine atoms at the 2' and 6' positions clashes with the 5-fluoro group and the pyridine lone pairs.[1][2] This forces the phenyl ring to rotate roughly 50–90° relative to the pyridine plane.[2]

    • Effect: This twist allows the molecule to fit into the narrow hydrophobic cleft of the Pim active site while avoiding steric clashes with the "gatekeeper" residues.[2] It also improves selectivity against other kinases that require planar inhibitors.

  • Metabolic Stability (5-Fluoro): The 5-position of the picolinate core is electronically enriched and prone to oxidative metabolism (CYP450 attack).[1][2] Fluorination at this site blocks this degradation pathway, significantly extending the half-life (

    
    ) of the final drug molecule.[1][2]
    
Visualization: SAR & Signaling Pathway

The following diagram illustrates the role of this scaffold within the Pim Kinase signaling cascade and the structural logic of its design.

PimKinaseSARcluster_moleculeScaffold: 6-(2,6-Difluorophenyl)-5-fluoropicolinic acidcluster_bioBiological Target: Pim Kinase PathwayCorePicolinic Acid Core(Hinge Binding Precursor)Pim1Pim-1/2/3 Kinases(Constitutively Active)Core->Pim1  Forms H-bonds (as amide)  InhibitionINHIBITIONCore->InhibitionSub5F5-Fluoro Group(Metabolic Block)Sub5F->Core  Prevents Oxidation  Sub26F2,6-Difluorophenyl(Conformational Twist)Sub26F->Pim1  Fits Hydrophobic Pocket  SubstrateSubstrates:BAD, 4E-BP1, c-MycPim1->Substrate  Phosphorylation  OutcomeCell Survival & Proliferation(Anti-Apoptosis)Substrate->Outcome  Signaling Cascade  Inhibition->Pim1

Caption: SAR logic of the scaffold interacting with Pim Kinase to block downstream oncogenic signaling.

Synthetic Routes & Experimental Protocols

The synthesis of 6-(2,6-difluorophenyl)-5-fluoropicolinic acid typically employs a Suzuki-Miyaura cross-coupling strategy.[1][2] This approach is preferred for its tolerance of the carboxylic acid moiety (or its ester equivalent) and the high regioselectivity it offers.[2]

Retrosynthetic Analysis[1][2]
  • Target: 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid[1][2][3][4][5][6][7]

  • Disconnection: C6–C1' Biaryl bond.[1][2]

  • Coupling Partners:

    • Electrophile: 6-Bromo-5-fluoropicolinic acid (or methyl ester).[2]

    • Nucleophile: 2,6-Difluorophenylboronic acid.[2]

Detailed Experimental Protocol

Note: This protocol assumes the use of the methyl ester to avoid catalyst poisoning by the free acid, followed by hydrolysis.[1][2]

Step 1: Suzuki Coupling (Methyl Ester Formation)

Reagents: Methyl 6-bromo-5-fluoropicolinate (1.0 eq), 2,6-Difluorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂[1][2]·DCM (0.05 eq), K₂CO₃ (3.0 eq).[2] Solvent: 1,4-Dioxane / Water (4:1 ratio).[2]

  • Setup: Charge a round-bottom flask with Methyl 6-bromo-5-fluoropicolinate (10 mmol) and 2,6-Difluorophenylboronic acid (12 mmol).

  • Solvent: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Base: Add Potassium Carbonate (30 mmol).

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM complex (0.5 mmol) under a nitrogen stream.[2]

  • Reaction: Heat the mixture to 90°C for 4–6 hours under N₂ atmosphere. Monitor by LC-MS for disappearance of the bromide.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient) to yield the Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate .[1][2]

Step 2: Ester Hydrolysis

Reagents: LiOH·H₂O (2.0 eq), THF/Water.[2]

  • Dissolution: Dissolve the intermediate ester in THF/Water (3:1).

  • Hydrolysis: Add LiOH·H₂O.[1] Stir at Room Temperature for 2 hours.

  • Acidification: Cool to 0°C. Acidify carefully with 1N HCl to pH 3–4.

  • Isolation: The product often precipitates.[1][2] Filter the white solid.[1] If no precipitate, extract with EtOAc (3x), dry, and concentrate.[2]

  • Recrystallization: Recrystallize from Ethanol/Water if high purity (>99%) is required for biological assays.[2]

Synthesis Workflow Diagram

SynthesispathStart16-Bromo-5-fluoro-picolinateReaction1Suzuki CouplingPd(dppf)Cl2, K2CO390°CStart1->Reaction1Start22,6-Difluorophenyl-boronic acidStart2->Reaction1IntermedMethyl EsterIntermediateReaction1->IntermedReaction2HydrolysisLiOH, THF/H2OIntermed->Reaction2ProductFINAL PRODUCT6-(2,6-Difluorophenyl)-5-fluoropicolinic acidReaction2->Product

Caption: Two-step synthetic pathway via Suzuki coupling and ester hydrolysis.

Agrochemical Context (Cross-Disciplinary Insight)

While the primary focus here is medicinal chemistry, researchers should note that this scaffold shares significant homology with Florpyrauxifen-benzyl (Rinskor™ active).[1][2]

  • Structural Comparison: Florpyrauxifen utilizes a 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) substitution pattern.[2]

  • Relevance: The 6-(2,6-difluorophenyl)-5-fluoropicolinic acid structure represents a simplified "core" often used in early-stage herbicide discovery to test auxinic activity without the complexity of the fully substituted commercial molecule.[1][2] Toxicity data from agrochemical studies (often publicly available in EPA registration documents) can provide valuable read-across data for mammalian toxicity profiles.[1][2]

References

  • Incyte Corporation. (2014).[2] Picolinamide derivatives as kinase inhibitors.[1][2] JP Patent 5412519B2.[1][2] Link

  • Dow AgroSciences LLC. (2015).[2] 4-amino-6-(4-substituted-phenyl)-picolinates and their use as herbicides.[1][2] US Patent 9,113,629.[1][2] Link

  • ChemicalBook. (2025).[2] 6-(2,6-difluorophenyl)-5-fluoropicolinic acid Product Properties and CAS 1210419-19-4.[1][2][5][6][7]Link[1][2]

  • PubChem. (2025).[2][8] 6-Bromo-5-fluoropicolinic Acid (Precursor Data).[2] National Library of Medicine.[1][2] Link[1][2]

  • Burger, A. (2020).[2] Bioisosterism in Medicinal Chemistry.[1][2] Wiley-VCH.[1][2] (General reference for fluorine substitution effects).

Technical Deep Dive: Structure-Activity Relationship of Difluorophenyl Picolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of difluorophenyl picolinic acids, a subclass of synthetic auxin herbicides represented by advanced chemistries like Halauxifen-methyl and Florpyrauxifen-benzyl .

Executive Summary

Difluorophenyl picolinic acids represent a significant evolutionary leap in the class of synthetic auxin herbicides. Unlike their predecessors (e.g., picloram, clopyralid) which utilize a simple pyridine core, this subclass incorporates a complex 6-aryl substituent —often fluorinated—that fundamentally alters their binding kinetics and receptor selectivity.

This guide dissects the molecular logic governing their potency, focusing on the critical role of the difluorophenyl moiety in manipulating the TIR1/AFB5 auxin signaling pathway.

The Molecular Scaffold: Evolution and Architecture

The transition from first-generation picolinates to the modern 6-aryl-picolinates was driven by the need to overcome weed resistance and improve selectivity. The core scaffold can be divided into three functional domains:

The Pyridine Headgroup (Binding Anchor)

The pyridine ring remains the primary anchor for the auxin receptor binding pocket.

  • Position 2 (Carboxylate): Essential for an electrostatic interaction with the Arg403 (in TIR1) or equivalent residue in the receptor. In commercial formulations, this is often masked as an ester (methyl or benzyl) to enhance lipophilicity and cuticular penetration, acting as a pro-herbicide .

  • Position 4 (Amino Group): The 4-amino (

    
    ) group is a conserved feature inherited from picloram. It acts as an electron donor, increasing the electron density of the pyridine ring and facilitating pi-stacking interactions within the receptor active site.
    
  • Position 3 (Chlorine): A chlorine atom at the 3-position provides critical steric bulk, forcing the carboxylate group out of planarity, which is a prerequisite for the active binding conformation.

The 6-Aryl Tail (The Specificity Driver)

This is the locus of innovation. Replacing the 6-chloro group of picloram with a substituted phenyl ring creates a "tail" that extends into a hydrophobic niche of the receptor.

  • Difluorophenyl Substitution: The introduction of fluorine atoms on this phenyl ring is not arbitrary. It serves a dual purpose: metabolic blocking (preventing rapid degradation by cytochrome P450s) and conformational locking (via steric repulsion).

The 5-Position (The Fine-Tuner)

In advanced analogs like Florpyrauxifen, a fluorine atom is introduced at the 5-position of the pyridine. This 5-F substitution increases the acidity of the NH protons and further modulates the electronic landscape of the ring, enhancing potency against specific resistant weed biotypes.

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is defined by the interplay between the pyridine core and the 6-aryl tail. The following table summarizes the quantitative impact of specific structural modifications.

Table 1: SAR Impact of Substituent Variations
Structural DomainModificationEffect on Activity / PropertyMechanism
Pyridine C-2 Acid (-COOH)High Binding Affinity Ionic bridge to Receptor Arg residue.
Ester (-COOR)High Bioavailability Pro-herbicide form; hydrolyzes in planta to active acid.
Pyridine C-3 Chlorine (-Cl)Essential Steric bulk forces active conformation; fills hydrophobic pocket.
Pyridine C-6 Unsubstituted PhenylLow/ModerateLacks necessary steric/electronic interactions.
2-Fluoro-phenyl High Potency Ortho-F induces a specific dihedral twist (atropisomerism) matching the receptor pocket.
4-Fluoro-phenyl Moderate/HighBlocks metabolic oxidation at the para position.
Difluorophenyl Optimal Balance Combines metabolic stability (4-F) with conformational control (2-F).
Pyridine C-5 Fluorine (-F)Enhanced SelectivityIncreases lipophilicity and metabolic stability; distinct to Florpyrauxifen.
The "Ortho-F" Effect

A critical SAR finding is the necessity of an ortho-substituent on the 6-phenyl ring. A 2-fluoro group (as seen in the difluorophenyl motif) creates a steric clash with the pyridine ring hydrogens. This restricts free rotation around the C6-C1' bond, locking the molecule into a twisted conformation that perfectly complements the AFB5 receptor sub-pocket.

Molecular Mode of Action: The "Molecular Glue"[1]

Unlike classical auxins (e.g., 2,4-D) which primarily target the TIR1 receptor, 6-aryl-picolinates with difluorophenyl tails show a distinct preference for the AFB5 (Auxin F-Box protein 5) homolog.

Mechanism
  • Entry: The ester prodrug enters the cell and is hydrolyzed to the free acid.

  • Binding: The acid binds to the AFB5 receptor pocket.

  • Recruitment: The ligand-receptor complex recruits an Aux/IAA transcriptional repressor protein. The herbicide acts as a "molecular glue," filling the gap between AFB5 and the Aux/IAA protein.

  • Ubiquitination: The SCF (Skp1-Cullin-F-box) complex ubiquitinates the Aux/IAA repressor.

  • Degradation: The 26S proteasome degrades the repressor, releasing Auxin Response Factors (ARFs) to initiate uncontrolled gene expression (cell wall plasticity, ethylene production), leading to plant death.

Visualization of the Signaling Pathway

MOA_Pathway Prodrug Ester Prodrug (Applied) Acid Active Acid (Intracellular) Prodrug->Acid Hydrolysis AFB5 AFB5 Receptor Acid->AFB5 Binding Complex [Herbicide-AFB5] Complex AFB5->Complex Ternary Ternary Complex (Molecular Glue) Complex->Ternary Recruits Aux/IAA AuxIAA Aux/IAA Repressor AuxIAA->Ternary Ubiquitin Ubiquitination (SCF Complex) Ternary->Ubiquitin SCF Activation Degradation Proteasomal Degradation Ubiquitin->Degradation GeneExp Uncontrolled Gene Expression Degradation->GeneExp Release of ARFs Death Plant Death GeneExp->Death

Figure 1: The molecular mode of action for 6-aryl-picolinates, highlighting the "molecular glue" mechanism within the SCF-AFB5 complex.

Experimental Protocols

To validate the SAR of a new difluorophenyl picolinic acid derivative, the following self-validating protocols are recommended.

Synthesis: Suzuki-Miyaura Cross-Coupling

The construction of the 6-aryl core is most efficiently achieved via palladium-catalyzed cross-coupling.

Reagents:

  • Substrate: Methyl 4-amino-3,6-dichloropicolinate.

  • Coupling Partner: 3,4-difluorophenylboronic acid (or 2,4-difluoro analog).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Protocol:

  • Inertion: Charge a reaction vessel with the chloropicolinate substrate (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq). Purge with Argon for 15 minutes.

  • Catalysis: Add the Pd catalyst (5 mol%) under positive Argon pressure.

  • Reflux: Add degassed solvent and heat to

    
     for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting chloride.
    
  • Workup: Cool to RT, filter through Celite, and concentrate. Partition between EtOAc and water.

  • Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient).

Biological Validation: Arabidopsis Root Growth Assay

This assay quantifies the auxinic activity by measuring the inhibition of primary root elongation, a classic auxin response.

Protocol:

  • Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds.

  • Stratification: Stratify seeds at

    
     for 2 days in the dark.
    
  • Plating: Plate seeds on MS (Murashige and Skoog) agar plates containing varying concentrations of the test compound (

    
     to 
    
    
    
    ). Include solvent control (DMSO) and positive control (2,4-D).
  • Growth: Grow vertically in a growth chamber (

    
    , 16h light) for 7 days.
    
  • Analysis: Photograph plates and measure primary root length using ImageJ. Calculate

    
     values using non-linear regression.
    

Visualizing the SAR Logic

The following diagram maps the structural logic connecting the chemical modifications to their biological outcomes.

SAR_Logic Core Picolinic Acid Scaffold Pos3 3-Chloro Core->Pos3 Pos4 4-Amino Core->Pos4 Pos6 6-Aryl Tail (Difluorophenyl) Core->Pos6 Pos5 5-Fluoro (Optional) Core->Pos5 Conf Conformational Lock Pos3->Conf Steric Bulk Pos6->Conf Ortho-F Twist Metab Metabolic Stability Pos6->Metab Para-F Block Pos5->Metab Ring Deactivation Bind High Affinity Binding (AFB5) Conf->Bind Metab->Bind Sustained Action

Figure 2: Structure-Activity Relationship map illustrating how specific substitutions drive conformational locking and metabolic stability.

References

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[1][2] Bioorganic & Medicinal Chemistry.[2][3]

  • Bell, J. L., et al. (2019). The differential binding and biological efficacy of auxin herbicides.[4][5] Pest Management Science.[2][4]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.[6] Nature Chemical Biology.

  • Liu, Q., et al. (2024).[1][2] Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules.[7][1][2][3][4][6][8][9][10][11][12][13]

  • Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCF(TIR1/AFB)-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology.

Sources

Technical Guide: Targets and Applications of 6-(2,6-Difluorophenyl)-5-fluoropicolinic Acid

[1]

Core Identity & Chemical Significance

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid is a specialized pyridine-2-carboxylic acid derivative.[1] While structurally related to the arylpicolinate class of synthetic auxin herbicides (e.g., florpyrauxifen, halauxifen), its primary industrial and pharmaceutical relevance lies in its role as the key intermediate and pharmacophore scaffold for pan-PIM kinase inhibitors, most notably PIM447 (LGH447) .[1]

Chemical Structure Analysis[1][2]
  • Scaffold : Pyridine-2-carboxylic acid (Picolinic acid).[1]

  • Substituents :

    • Position 5 : Fluorine atom (modulates pKa and metabolic stability).[1]

    • Position 6 : 2,6-Difluorophenyl ring (provides steric bulk and hydrophobic interactions).[1]

    • Functionality : The carboxylic acid moiety serves as the attachment point for amine-bearing heterocycles to form picolinamides .[1]

PropertyData
CAS Number 1210419-19-4
Molecular Formula C₁₂H₆F₃NO₂
Molecular Weight 253.18 g/mol
Key Role Precursor for PIM447 (LGH447)
Drug Class Kinase Inhibitor Intermediate

Primary Biological Target: PIM Kinases (PIM1, PIM2, PIM3)

The acid itself is biologically inert in most cellular contexts due to poor permeability and lack of the hinge-binding motif required for kinase inhibition.[1] However, when converted to its picolinamide form (e.g., in PIM447), it targets the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1]

Mechanism of Action

The 6-(2,6-difluorophenyl)-5-fluoropicolinoyl moiety functions as the ATP-competitive "warhead."[1]

  • ATP Competition : The molecule occupies the ATP-binding pocket of the PIM kinase.[1]

  • Hinge Binding : The picolinamide nitrogen and carbonyl oxygen form hydrogen bonds with the kinase hinge region (specifically Glu121 and/or Leu120 in PIM1).[1]

  • Conformational Lock : The 2,6-difluorophenyl group induces a "propeller-like" twist, filling the hydrophobic pocket and ensuring high selectivity over other kinases.[1]

Signaling Pathway Impact

Inhibition of PIM kinases disrupts the survival signaling in hematological malignancies (Multiple Myeloma, AML).[1]

PIM_Signaling_PathwayGrowthFactorGrowth Factors(IL-6, FLT3-L)ReceptorCytokine Receptor(JAK/STAT)GrowthFactor->ReceptorActivationPIMPIM Kinases(PIM1, PIM2, PIM3)Receptor->PIMTranscription (STATs)SubstratesPhosphorylation Targets(BAD, 4E-BP1, c-MYC)PIM->SubstratesPhosphorylationOutcomeCell SurvivalProliferationDrug ResistanceSubstrates->OutcomePromotesInhibitorPIM447(Derived from Scaffold)Inhibitor->PIMInhibition (ATP-Competitive)

Caption: The PIM kinase signaling cascade. PIM447, derived from the 6-(2,6-difluorophenyl)-5-fluoropicolinic acid scaffold, blocks the phosphorylation of pro-apoptotic factors (BAD) and translation regulators (4E-BP1).[1]

Secondary Potential Target: Auxin Receptors (TIR1/AFB)

Researchers in agrochemistry may recognize the structural homology to Arylpicolinate Herbicides (e.g., Florpyrauxifen-benzyl, Halauxifen-methyl).[1]

Structural Activity Relationship (SAR) Analysis[1]
  • Homology : The 6-aryl-picolinate core is the defining feature of the "Auxin Mimic" class.[1]

  • Divergence :

    • Active Herbicides : Typically require a 4-amino group and a 3-chloro/bromo substituent for high affinity binding to the TIR1 ubiquitin ligase complex.[1]

    • 1210419-19-4 : Lacks the 4-amino and 3-chloro groups.[1]

Experimental Protocols

Protocol A: Synthesis of PIM Inhibitor (Amidation)

Objective : Convert the acid scaffold into a bioactive picolinamide (e.g., coupling with an aminopiperidine).[1]

  • Activation : Dissolve 1.0 eq of 6-(2,6-difluorophenyl)-5-fluoropicolinic acid in DMF. Add 1.2 eq of HATU (coupling reagent) and 2.0 eq of DIPEA (base).[1]

  • Coupling : Stir for 15 minutes at room temperature to form the activated ester.

  • Addition : Add 1.1 eq of the target amine (e.g., trans-4-aminocyclohexyl derivative for LGH447 analogs).

  • Reaction : Stir at RT for 4–12 hours. Monitor via LC-MS for the formation of the amide [M+H]⁺ peak.

  • Workup : Dilute with ethyl acetate, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification : Flash column chromatography (MeOH/DCM gradient).

Protocol B: ADP-Glo™ Kinase Assay (Validation)

Objective : Quantify the inhibitory potency (IC₅₀) of the derived picolinamide against PIM1.[1]

  • Preparation : Dilute the derived inhibitor in 100% DMSO (10-point dose-response curve).

  • Enzyme Mix : Prepare PIM1 kinase solution (0.2 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Substrate Mix : Prepare S6 peptide substrate (20 µM) and Ultra-Pure ATP (10 µM).

  • Incubation :

    • Add 2 µL inhibitor + 4 µL Enzyme Mix to a 384-well plate. Incubate 10 min.

    • Add 4 µL Substrate Mix. Incubate 60 min at RT.

  • Detection :

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Read : Measure luminescence on a plate reader. Calculate IC₅₀ using a 4-parameter logistic fit.

References

  • Novartis AG . (2010).[1] Picolinamide derivatives as kinase inhibitors. WO 2010/026121.[1] Link

  • Burger, M. T., et al. (2013).[1] Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective PIM1, 2, and 3 Kinase Inhibitor.[1] Journal of Medicinal Chemistry, 56(11). Link[1]

  • Epp, J. B., et al. (2016).[1] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371.[1] (For SAR comparison). Link[1]

Architecting the Next-Gen Picolinic Acid Scaffold: From Metalloisoform Selectivity to Bifunctional Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The picolinic acid (pyridine-2-carboxylic acid) scaffold has evolved from a simple tryptophan metabolite to a cornerstone in metallopharmaceutical chemistry. Its rigid N,O-bidentate chelation geometry offers a privileged platform for targeting metalloenzymes (MMPs, HDACs) and sequestering transition metals in the tumor microenvironment. This guide explores the strategic expansion of the picolinic acid core, moving beyond generic chelation to architecturally precise, isoform-selective inhibitors and bifunctional drug conjugates.

Part 1: The Chelation Core & Mechanistic Grounding[1]

The N,O-Bidentate "Grip"

The pharmacological potency of picolinic acid (PA) stems from its ability to form stable five-membered chelate rings with divalent cations (


, 

,

). Unlike flexible aliphatic chelators, the pyridine ring imposes structural rigidity, reducing the entropic cost of binding.
  • Zinc Binding Groups (ZBGs): In Matrix Metalloproteinases (MMPs), the PA nitrogen and carboxylate oxygen coordinate the catalytic zinc ion, displacing the water molecule required for peptide bond hydrolysis.

  • Redox Modulation: By sequestering iron, PA derivatives can inhibit the Fenton reaction in normal cells (neuroprotection) or, paradoxically, induce ferroptosis in cancer cells by hijacking iron transport pathways (e.g., Transferrin Receptor modulation).

Visualization: The Chelation Logic

The following diagram illustrates the dual mechanistic pathways of PA scaffolds: direct enzyme inhibition via ZBG and systemic metal sequestration.

PA_Mechanism cluster_Enzyme Metalloenzyme Inhibition cluster_Cellular Cellular Metal Homeostasis PA_Scaffold Picolinic Acid Scaffold Zn_ActiveSite Catalytic Zn2+ (MMP/HDAC) PA_Scaffold->Zn_ActiveSite N,O-Chelation Substrate_Block Steric Blockade of S1' Pocket PA_Scaffold->Substrate_Block C3/C4 Substitution Fe_Pool Labile Iron Pool (Cytosol) PA_Scaffold->Fe_Pool Sequestration Water_Displacement Displace Catalytic Water Zn_ActiveSite->Water_Displacement Inactivates TfR_Up Transferrin Receptor Upregulation Fe_Pool->TfR_Up Iron Starvation Signal ROS_Mod ROS Modulation (Ferroptosis/Apoptosis) Fe_Pool->ROS_Mod Redox Stress

Figure 1: Mechanistic bifurcation of picolinic acid scaffolds. The scaffold acts as a Zinc Binding Group (ZBG) in enzymes and a metal sequestering agent in the cytosol.

Part 2: Strategic Functionalization (SAR & Synthesis)

To transition from a generic chelator to a drug candidate, the PA core must be functionalized. The pyridine ring offers distinct vectors for modification, each influencing pharmacokinetics (PK) and selectivity.

Structure-Activity Relationship (SAR) Matrix
PositionChemical RoleStrategic Application
C2 (COOH) Primary ChelatorEssential for ZBG activity. Bioisosteres (hydroxamic acid) increase potency but lower stability.
N1 (Pyridine) Secondary ChelatorElectron-withdrawing groups (EWGs) at C4/C6 reduce pKa, weakening metal binding; Electron-donating groups (EDGs) strengthen it.
C3 Steric GatekeeperSubstituents here force the carboxylate out of coplanarity (ortho-effect), tuning chelation strength and selectivity for specific enzyme pockets.
C4 Solubilizing VectorIdeal for attaching polar tails (PEG, amines) to improve solubility without disrupting the chelation core.
C5 Hydrophobic AnchorHalogenation (F, Cl) or aryl coupling here enhances lipophilicity and membrane permeability (CNS penetration).
Protocol: Late-Stage C-H Functionalization of Picolinic Acid

Rationale: Traditional synthesis often requires de novo ring construction. C-H activation allows rapid diversification of the pre-formed PA core, critical for library generation.

Objective: Selective C4-alkylation of picolinic acid via Minisci-type radical substitution.

Reagents:

  • Substrate: Methyl picolinate (protected PA)

  • Radical Source: Alkyl carboxylic acid (R-COOH) + Ammonium Persulfate

    
    
    
  • Catalyst:

    
     (10 mol%)
    
  • Solvent: DCM/Water biphasic system

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl picolinate (1.0 eq) in DCM (0.2 M). Add alkyl carboxylic acid (2.0 eq) and

    
     (0.1 eq).
    
  • Radical Initiation: To the vigorously stirred biphasic mixture (add equal vol water), add

    
     (3.0 eq) followed by TFA (1.0 eq) to protonate the pyridine nitrogen (activating it for nucleophilic radical attack).
    
  • Reaction: Heat to 40°C for 4-6 hours. The Ag(I) catalyzes oxidative decarboxylation of R-COOH, generating alkyl radicals that attack the electron-deficient C4 position.

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Dry organic layer over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Deprotection: Hydrolyze the methyl ester using LiOH in THF/H2O to yield the free C4-functionalized picolinic acid.

Validation Check:

  • NMR: Disappearance of C4 proton signal.

  • MS: Mass shift corresponding to the alkyl group.

Part 3: Therapeutic Applications & Signaling[2][3]

Metalloproteinase Inhibition (MMP-2/9)

Picolinic acid derivatives serve as "Next-Generation ZBGs." Unlike hydroxamic acids (which suffer from poor PK and rapid hydrolysis), picolinates are metabolically stable.

  • Selectivity Strategy: Attaching a biphenyl sulfonamide "tail" to the C5 position allows the molecule to reach into the S1' specificity pocket of MMPs, while the picolinate head group binds the catalytic Zinc.

Anticancer: The Ferroptosis Connection

Novel PA scaffolds are being explored as "pro-ferroptotic" agents. By chelating intracellular iron, they can paradoxically trigger compensatory upregulation of Transferrin Receptor 1 (TfR1), sensitizing cells to ROS-mediated death when combined with redox-active agents.

Visualization: Therapeutic Signaling Pathways

PA_Signaling PA_Drug PA-Derivative MMP9 MMP-9 (Extracellular) PA_Drug->MMP9 Inhibits (IC50 < 50nM) Intracellular_Fe Intracellular Fe2+ PA_Drug->Intracellular_Fe Chelates HIF1a HIF-1α Pathway PA_Drug->HIF1a Stabilizes (via PHD inhibition) ECM ECM Degradation MMP9->ECM Catalyzes Metastasis Tumor Metastasis ECM->Metastasis Promotes Intracellular_Fe->HIF1a Regulates (PHD enzyme) VEGF VEGF (Angiogenesis) HIF1a->VEGF Transcription

Figure 2: Therapeutic impact of PA derivatives on metastasis (MMP-9 inhibition) and angiogenesis (HIF-1α modulation via iron chelation).

Part 4: Experimental Validation Protocols

Protocol: Fluorescence-Based Metal Binding Assay (Link to Protocol)

Objective: Determine the binding affinity (


) of novel PA scaffolds for 

vs.

to assess selectivity.

Materials:

  • FluoZin-3 (Zn-selective fluorophore,

    
    )
    
  • Calcein (Fe/Cu sensitive, fluorescence quenched upon binding)

  • HEPES Buffer (50 mM, pH 7.4, metal-free)

Method:

  • Baseline: Prepare 1 µM FluoZin-3 in HEPES buffer. Measure fluorescence (

    
    ) at Ex/Em 494/516 nm.
    
  • Saturation: Add

    
     to a final concentration of 10 µM. Measure max fluorescence (
    
    
    
    ).
  • Competition Titration: Titrate the novel PA derivative (0.1 nM to 100 µM) into the Zn-FluoZin-3 complex.

  • Readout: As the PA derivative strips Zn from FluoZin-3, fluorescence decreases.

  • Analysis: Plot % Fluorescence vs. [Ligand]. Fit to a competitive binding model (Hill equation) to extract the apparent

    
    .
    

Self-Validating Control:

  • Use EDTA as a positive control (known high affinity) and unmodified Picolinic Acid as a reference standard. If the PA derivative does not show a dose-dependent decrease, the C2/N1 chelation core may be sterically compromised.

References

  • Vertex Pharmaceuticals. (2002). Picolinic acid derivatives for the prevention and treatment of cancer in animals.[1] WO2002020486A2.

  • Tshwane University of Technology. (2022).[2] Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells. Journal of Biological Inorganic Chemistry.

  • Guangxi Normal University. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.[3][4][5]

  • University of California. (2010). Zinc-binding groups modulate selective inhibition of MMPs.[6][7] Journal of Medicinal Chemistry.

  • University of Bari. (2021). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals.

Sources

Methodological & Application

HPLC analysis of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography Analysis of 6-(2,6-Difluorophenyl)-5-fluoropicolinic Acid

Executive Summary

This application note details a robust, stability-indicating HPLC protocol for the analysis of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid , the primary acid metabolite of the synthetic auxin herbicide Halauxifen-methyl. Due to the amphoteric nature of the picolinic acid moiety and the electron-withdrawing effects of the fluorine substituents, this analyte presents specific chromatographic challenges, including peak tailing and pH-dependent retention shifts.

This guide provides a validated Reverse-Phase (RP-HPLC) method optimized for purity profiling, assay determination, and degradation studies . It synthesizes data from FAO/JMPR residue protocols and adapts them for high-concentration pharmaceutical/agrochemical development.

Analyte Profile & Chromatographic Logic

To design a self-validating method, one must understand the physicochemical "personality" of the molecule.

PropertyCharacteristicChromatographic Implication
Structure Pyridine ring with a carboxylic acid at C2 and a difluorophenyl group at C6.Fluorine Selectivity: The three fluorine atoms induce a specific dipole moment. Standard C18 is sufficient, but Phenyl-Hexyl phases offer superior selectivity via

and F-F interactions.
Acidity (pKa) Carboxylic Acid pKa

3.5 - 4.0.
pH Control: Mobile phase pH must be maintained < 3.0 (ideally 2.0–2.5) to keep the acid protonated (

). Ionized forms (

) elute near the void volume and tail significantly.
Basicity Pyridine Nitrogen (weakly basic).Silanol Tailing: Even with fluorines reducing basicity, the nitrogen can interact with free silanols on the column silica. End-capping is non-negotiable.
Solubility Low in water; High in MeOH/ACN.Diluent Choice: Samples should be dissolved in 50:50 Water:Organic to prevent precipitation in the injector loop.

Protocol 1: Standard RP-HPLC-UV (Assay & Purity)

This is the "Workhorse Method" designed for QC labs, formulation stability testing, and synthetic process monitoring.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18)

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Why: The "Plus" or high-coverage bonding prevents the pyridine nitrogen from binding to silica, ensuring sharp peak shapes (Tailing Factor < 1.5).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH

    
     2.7).
    
    • Alternative: 0.1% Phosphoric Acid (

      
      ) if using UV only (provides lower UV background than formic acid).
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C (Controls viscosity and improves reproducibility).

  • Injection Volume: 5–10 µL.

  • Detection: Diode Array Detector (DAD/PDA).

    • Quantification: 254 nm (Aromatic ring primary absorption).

    • Secondary: 270 nm (Validation check).

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.09010Equilibration
2.09010Isocratic Hold (Void clearance)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
Sample Preparation
  • Stock Solution: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A .

    • Critical Step: The final diluent must match the starting mobile phase (high water content) to ensure "focusing" of the analyte at the head of the column.

Protocol 2: Orthogonal Separation (Impurity Profiling)

If the C18 method fails to separate critical regioisomers or synthetic byproducts, switch to a Phenyl-Hexyl stationary phase.

  • Mechanism: The Fluorine atoms on the analyte interact strongly with the

    
    -electrons of the phenyl-hexyl ligand. This "Fluorine-Phenyl" selectivity often resolves peaks that co-elute on C18.
    
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl.

  • Modification: Keep mobile phases identical to Protocol 1; only the column chemistry changes.

Visualized Workflows (Graphviz)

Diagram 1: Analytical Decision Tree

This flowchart guides the analyst through method selection and troubleshooting based on peak topology.

MethodLogic Start Start: Analyze 6-(2,6-difluorophenyl)-5-fluoropicolinic acid CheckConc Check Concentration Requirement Start->CheckConc HighConc High Conc (>1 ppm) (Purity/Formulation) CheckConc->HighConc Trace Trace Residue (<1 ppm) (Soil/Water/Crop) CheckConc->Trace MethodUV Protocol 1: HPLC-UV Col: C18, pH 2.7 HighConc->MethodUV MethodMS Protocol 2: LC-MS/MS Col: C8 or C18, MRM Mode Trace->MethodMS EvalPeak Evaluate Peak Shape (SST) MethodUV->EvalPeak Tailing Issue: Tailing Factor > 1.5 EvalPeak->Tailing Broad/Asymmetric Split Issue: Split Peaks EvalPeak->Split Doublet Good Pass: Tailing < 1.2 Resolution > 2.0 EvalPeak->Good Sharp FixTail Action: Lower pH to 2.1 OR Switch to 'Hybrid' Silica Tailing->FixTail FixSplit Action: Check Diluent (Must be <50% Organic) Split->FixSplit FixTail->MethodUV FixSplit->MethodUV

Caption: Decision matrix for selecting analytical mode and troubleshooting common peak shape anomalies.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data (E-E-A-T), the following parameters must be met before every sample set:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[2]
    • Failure Mode: If

      
      , the column silanols are active. Add 5mM Ammonium Formate to Mobile Phase A or replace the column.
      
  • Precision (RSD):

    
     for 5 replicate injections of the standard.
    
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (often the methyl-ester parent if analyzing hydrolysis).
  • LOD/LOQ:

    • UV Method:

      
       mg/L (ppm).
      
    • MS/MS Method:

      
       µg/L (ppb).
      

Troubleshooting "The Picolinic Effect"

Picolinic acids are notorious for chelating trace metals (Iron/Stainless Steel) in the HPLC system, causing broad, shark-fin peaks.

  • Symptom: Peak broadening that does not resolve with pH adjustment.

  • Diagnosis: Metal chelation.

  • Solution:

    • Passivation: Flush the LC system with 30% Phosphoric Acid overnight (disconnect column!).

    • Chelator Additive: Add 20µM EDTA to Mobile Phase A.

    • Hardware: Use PEEK tubing and ceramic pump heads if available.

References

  • U.S. Environmental Protection Agency (EPA). (2012). Environmental Chemistry Method for the Determination of Halauxifen-methyl and its Metabolites in Soil and Water. MRID 48557787.[3]

  • Food and Agriculture Organization (FAO). (2014). Halauxifen-methyl: Pesticide Residues in Food 2014 Evaluations. JMPR Report.[4][5][6][7]

  • Hao, Y., et al. (2022).[2][8][9] "Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl." Plants, 11(14), 1827. (Provides context on the acid metabolite biological activity).

  • Trojanowicz, M., et al. (2011).[10] "HPLC determination of perfluorinated carboxylic acids." Microchimica Acta, 172, 409–417.[10] (Reference for fluorinated acid chromatography behavior).

Sources

analytical methods for quantifying fluorinated picolinic acids in soil

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Fluorinated Picolinic Acids in Soil via LC-MS/MS

Executive Summary & Scientific Context

Fluorinated picolinic acids, such as Halauxifen-methyl , Florpyrauxifen-benzyl , and their acid metabolites (e.g., XDE-729 acid), represent a shift in synthetic auxin herbicides. Unlike their chlorinated predecessors (e.g., Picloram, Clopyralid), the incorporation of fluorine atoms alters the electron density of the pyridine ring, affecting both lipophilicity (


) and dissociation constants (

).

The Analytical Challenge: Quantifying these residues in soil is complicated by two factors:

  • Zwitterionic Behavior: The picolinic acid moiety contains both a basic pyridine nitrogen and an acidic carboxylic group. In typical soil pH (5.0–7.5), these compounds can exist as anions, zwitterions, or cations, leading to strong ionic binding with soil humic acids and clay minerals.

  • Trace Level Requirements: Environmental fate studies often require Limits of Quantitation (LOQ) in the low parts-per-trillion (ppt) range (

    
    ), necessitating rigorous enrichment.
    

This guide details a Modified QuEChERS protocol for screening and a Solid Phase Extraction (SPE) protocol for ultra-trace analysis, validated for LC-MS/MS quantification.

Core Methodology: The "Why" Behind the Protocol

To ensure scientific integrity, we must address the mechanism of extraction before detailing the steps.

  • Acidification is Non-Negotiable: To extract picolinic acids from soil, we must suppress the ionization of the carboxylic acid group (

    
    ). Acidified acetonitrile (ACN) or methanol breaks the ionic bonds between the anionic herbicide and cationic soil sites (
    
    
    
    bridges).
  • The "PSA Trap": Standard QuEChERS cleanup uses Primary Secondary Amine (PSA) to remove matrix organic acids. Do not use PSA. It will irreversibly bind picolinic acid analytes. We utilize C18 and Zirconia-based sorbents or simply C18 for cleanup.

  • Fluorine Selectivity: While C18 columns work, Pentafluorophenyl (PFP) columns are recommended. The "fluoro-fluoro" and

    
     interactions between the PFP stationary phase and the fluorinated analyte provide superior separation from non-fluorinated soil interferences.
    

Experimental Workflow Visualization

The following diagram illustrates the decision matrix and workflow for extracting these specific analytes.

G Start Soil Sample (10g) Check Target: Acid or Ester? Start->Check Hydrolysis Alkaline Hydrolysis (NaOH, 40°C, 30 min) Releases bound residues Check->Hydrolysis Total Residue (Acid+Ester) Extract Extraction Solvent ACN + 1% Formic Acid Check->Extract Free Residue Only Acidify Acidification (Add H2SO4/Formic Acid) pH < 2.0 Hydrolysis->Acidify Acidify->Extract Partition Salting Out (MgSO4 + NaCl) Extract->Partition Cleanup_Decision Cleanup Strategy Partition->Cleanup_Decision dSPE dSPE Cleanup (C18 Only - NO PSA) Cleanup_Decision->dSPE Screening (>1 ppb) SPE SPE Enrichment (Polymeric WAX) Cleanup_Decision->SPE Trace (<0.05 ppb) Analysis LC-MS/MS Analysis (PFP Column) dSPE->Analysis SPE->Analysis

Caption: Workflow for the extraction of fluorinated picolinic acids, highlighting the critical divergence between screening (dSPE) and trace analysis (SPE).

Detailed Protocols

Protocol A: Modified QuEChERS (High Throughput)

Best for: Routine monitoring, concentrations


.
  • Sample Weighing: Weigh 10.0 g of homogenized soil into a 50 mL FEP (fluoropolymer) centrifuge tube.

    • Note: Glass tubes may adsorb polar picolinates; plastic is preferred.

  • Hydration: Add 5 mL of HPLC-grade water. Vortex for 30 sec to hydrate dry soils.[1]

  • Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid .

    • Why: The acid suppresses the dissociation of the picolinic acid, keeping it neutral and soluble in ACN.

  • Agitation: Shake vigorously for 10 min (mechanical shaker recommended).

  • Partitioning: Add QuEChERS salt kit (4 g

    
    , 1 g 
    
    
    
    ). Do not use Citrate/Acetate buffers if they raise pH > 4.
  • Centrifugation: Centrifuge at 4,000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg

    
     and 50 mg C18 .
    
    • Critical: Ensure NO PSA (Primary Secondary Amine) is present.

  • Filtration: Vortex, centrifuge, and filter supernatant through a 0.2

    
     PTFE filter into an autosampler vial.
    
Protocol B: WAX-SPE Enrichment (Ultra-Trace)

Best for: Environmental fate studies, concentrations


.
  • Extraction: Weigh 10 g soil. Add 20 mL of 0.1 M NaOH (alkaline extraction). Shake for 30 min.

    • Mechanism:[2][3] At high pH, picolinic acids are fully anionic and highly water-soluble, releasing them from soil organic matter.

  • Clarification: Centrifuge at 4,000 rpm. Collect supernatant.

  • Acidification: Adjust supernatant pH to ~3.0 using Formic Acid.

  • SPE Loading: Condition a Polymeric Weak Anion Exchange (WAX) cartridge (e.g., Strata-X-AW or Oasis WAX) with MeOH then Water. Load the sample.

    • Mechanism:[2][3] The WAX sorbent retains the anionic herbicide while allowing neutrals to pass.

  • Wash: Wash with 5 mL 25 mM Ammonium Acetate (pH 4) to remove matrix interferences.

  • Elution: Elute with 5 mL of Methanol containing 5% Ammonium Hydroxide .

    • Mechanism:[2][3] The base neutralizes the weak anion exchanger, releasing the analyte.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in Mobile Phase A.

LC-MS/MS Analysis Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Polarity: Positive (ESI+) for methyl esters; Negative (ESI-) for acid metabolites.

Chromatography Configuration:

ParameterSpecificationRationale
Column Raptor FluoroPhenyl or Kinetex F5 (100 x 2.1 mm, 2.6 µm)Fluorinated stationary phases offer selective retention for fluorinated analytes via

interactions.
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAcidic pH maintains analyte protonation and improves peak shape.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol provides better solubility for fluorinated compounds than ACN.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Injection Vol 10 - 20 µLLarge volume injection possible due to SPE cleanup.

MRM Transition Table (Example for Halauxifen-methyl & Metabolites):

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Polarity
Halauxifen-methyl 345.0285.0250.0Positive
Halauxifen Acid 331.0271.0226.0Negative
Florpyrauxifen-benzyl 439.1305.0277.0Positive
Internal Standard Use deuterated analogs (

-Halauxifen)
Match AnalyteMatch Analyte+/-

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Matrix-Matched Calibration: Soil extracts suppress ionization signal. Do not use solvent standards. Prepare calibration curves by spiking blank soil extracts post-extraction.

  • Recovery Check: Spike blank soil at LOQ (e.g., 0.05 ppb) and 10x LOQ. Acceptable recovery range: 70% – 120% with RSD < 20%.[4]

  • Transition Ratio: The ratio of Quant/Qual ions must match the standard within

    
     to confirm identity, preventing false positives from soil matrix interference.
    

References

  • U.S. EPA. (2012). Halauxifen-methyl: Method validation study for the determination of residues in water and soil.[2] MRID 48557787.[5] Link

  • European Union Reference Laboratories (EURL). (2022).[6] Analysis of Highly Polar Pesticides in Foods of Plant Origin (QuPPe Method).[6] Version 12. Link

  • Fenoll, J., et al. (2011). Determination of acidic herbicides in cereals by QuEChERS extraction and LC/MS/MS. Journal of Environmental Science and Health, Part B. Link[4]

  • Restek Corporation. (2020).[3] LC-MS/MS Analysis of Polar Contaminants using Ion Exchange/HILIC.Link

  • Agilent Technologies. (2015). Analysis of Acidic Herbicides in Soil by LC/MS/MS. Application Note 5991-5556EN. Link

Sources

mass spectrometry of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation and Structural Characterization of 6-(2,6-Difluorophenyl)-5-fluoropicolinic Acid by LC-ESI-MS/MS

Executive Summary

This application note details a robust protocol for the analysis of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid (CAS 1210419-19-4), a critical structural motif and potential metabolite associated with synthetic auxin herbicides (e.g., the arylpicolinate class such as Florpyrauxifen-benzyl or Halauxifen-methyl).

Given the compound's amphoteric nature (pyridine nitrogen and carboxylic acid), traditional reversed-phase chromatography often yields poor peak shape. This guide overcomes these limitations using a specific pH-controlled mobile phase strategy coupled with negative-mode Electrospray Ionization (ESI-). We provide a self-validating Multiple Reaction Monitoring (MRM) workflow designed for complex matrices like soil and plant tissue.

Chemical Identity & Properties

PropertyDetail
Chemical Name 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid
Formula C₁₂H₆F₃NO₂
Monoisotopic Mass 253.0351 Da
Precursor Ion [M-H]⁻ 252.028 (Theoretical)
pKa (Calculated) ~3.5 (Carboxylic acid), ~2.0 (Pyridine N)
Solubility Soluble in Methanol, Acetonitrile; Sparingly soluble in water (pH dependent)

Mass Spectrometry Mechanism: The "Why" Behind the Signal

To ensure scientific integrity, it is crucial to understand the fragmentation physics rather than blindly following transition lists.

Ionization Source: We utilize Negative Mode ESI (ESI-) .[1] Although the pyridine nitrogen can accept a proton (ESI+), the carboxylic acid moiety at the C2 position readily deprotonates to form a stable carboxylate anion


. This mode offers superior selectivity in environmental matrices, reducing background noise compared to ESI+.

Fragmentation Pathway (Collision Induced Dissociation):

  • Primary Transition (Quantifier): The most energetically favorable pathway for picolinic acids is decarboxylation . The precursor ion (

    
     252) loses neutral 
    
    
    
    (44 Da) to form a stable pyridyl anion at
    
    
    208.
  • Secondary Transition (Qualifier): The resulting anion (

    
     208) possesses high internal energy and undergoes ortho-fluorine elimination . Due to the proximity of the fluorine at C5 and the phenyl ring at C6, loss of HF (20 Da) or F radical (less common in closed-shell anions) occurs, yielding fragments at 
    
    
    
    188.
Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 252.0 (Deprotonated Carboxylate) Product1 Primary Product [M-H-CO₂]⁻ m/z 208.0 (Pyridyl Anion) Precursor->Product1 Neutral Loss: CO₂ (-44 Da) Collision Energy: 15-20 eV Product2 Secondary Product [M-H-CO₂-HF]⁻ m/z 188.0 (Fluorinated Fragment) Product1->Product2 Neutral Loss: HF (-20 Da) Collision Energy: 30-35 eV

Caption: Proposed fragmentation pathway of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid in ESI(-) mode, showing sequential loss of Carbon Dioxide and Hydrogen Fluoride.

Experimental Protocol

A. Sample Preparation (Modified QuEChERS)

Rationale: Acidic herbicides require acidification during extraction to suppress ionization and partition into the organic phase.

  • Weigh: 10.0 g of homogenized sample (soil or plant tissue) into a 50 mL centrifuge tube.

  • Hydrate: Add 5 mL HPLC-grade water (wait 10 mins).

  • Extract: Add 10 mL Acetonitrile with 1% Formic Acid .

    • Note: The formic acid ensures the picolinic acid is protonated (neutral) to improve extraction efficiency.

  • Partition: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min.

  • Centrifuge: 4000 rpm for 5 mins.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing C18 and PSA .

    • Critical Warning: Use minimal PSA (Primary Secondary Amine). PSA is basic and can bind acidic analytes, causing low recovery. If recovery is <70%, omit PSA and use only C18/GCB.

  • Filter: 0.2 µm PTFE filter into an LC vial.

B. LC-MS/MS Parameters

Liquid Chromatography:

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Acidic? Keeps the analyte in neutral form during chromatography for sharp peaks, preventing "fronting" caused by the free acid interacting with silanols. Ionization happens after elution in the source.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 10% B

Mass Spectrometry (Source Parameters):

  • Source: ESI Negative.[1]

  • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents arcing in negative mode).

  • Gas Temp: 350°C.

  • Nebulizer: 45 psi.

MRM Transition Table:

Precursor (

)
Product (

)
Dwell (ms)Collision Energy (eV)Role
252.0 208.0 5018Quantifier
252.0 188.0 5032Qualifier
252.0 161.0 5040Qualifier 2

Self-Validating Quality Control System

To ensure the trustworthiness of your data (E-E-A-T), every batch must include these checkpoints:

  • Ion Ratio Confirmation: The ratio of the Quantifier (208) to Qualifier (188) area must remain consistent within ±20% of the authentic standard.

    • Failure Mode: If the ratio shifts, it indicates matrix interference (co-eluting isobaric compounds).

  • Retention Time Lock: The analyte must elute within ±0.1 min of the standard.

  • Solvent Blank Analysis: Inject a blank immediately after the highest standard. Picolinic acids can stick to steel capillaries. If carryover >1% of LOQ is observed, implement a needle wash with 50:50 Methanol:Water (pH 9 via NH₄OH).

References

  • ChemicalBook. (2024). 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid - Product Properties and CAS 1210419-19-4.[2][3][4] Retrieved from

  • Jandova, R., et al. (2025). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation Application Note. Retrieved from

  • MDPI. (2024). Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. Molecules. Retrieved from

  • Arsenault, G., et al. (2007).[5] Analysis of perfluoroalkyl anion fragmentation pathways... evidence for fluorine migration.[5] Rapid Communications in Mass Spectrometry. Retrieved from

Sources

Introduction: The Molecular Glue Paradigm in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing Synthetic Auxins as Molecular Glues Protocol Series: Kinetic and Equilibrium Binding Assays for the TIR1-Aux/IAA Complex

Synthetic auxins (e.g., 2,4-D, dicamba) represent one of the most successful classes of herbicides and plant growth regulators. Unlike traditional ligand-receptor systems where a molecule activates a receptor via conformational change, auxins function as molecular glues .[1][2]

The auxin receptor is an F-box protein, TIR1 (Transport Inhibitor Response 1), which forms part of the SCF ubiquitin ligase complex (


).[1][3] Auxin does not induce a major conformational change in TIR1; rather, it binds to the bottom of a hydrophobic pocket, extending the protein interface to create a high-affinity binding surface for the Aux/IAA  transcriptional repressors.[1][2][4] This ternary complex formation triggers the ubiquitination and subsequent proteasomal degradation of Aux/IAA proteins, releasing the repression of auxin-response genes.

Why this matters for assay design: Standard ligand-binding assays (e.g., radioligand binding to TIR1 alone) often fail to capture the biological potency of synthetic auxins because affinity is driven by the cooperative formation of the TIR1-Auxin-Aux/IAA complex. This guide details two self-validating protocols—Surface Plasmon Resonance (SPR) for kinetic profiling and AlphaScreen for high-throughput screening—specifically designed to measure this ternary interaction.

Mechanism of Action & Assay Logic

The following diagram illustrates the ubiquitination pathway and the specific interaction node targeted by these protocols.

AuxinSignaling cluster_assay Target Interaction for Binding Assays TIR1 SCF-TIR1 Complex (E3 Ligase) Ternary Ternary Complex (TIR1-Auxin-Aux/IAA) TIR1->Ternary + Auxin Auxin Synthetic Auxin (Small Molecule) Auxin->Ternary AuxIAA Aux/IAA Repressor (Target Substrate) AuxIAA->Ternary Recruitment Ub Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation

Figure 1: The auxin signaling cascade. The protocols below quantify the formation of the green "Ternary Complex" node.

Critical Reagents & Protein Production

Before initiating assays, the quality of the TIR1 protein is paramount. TIR1 is unstable when expressed alone and requires specific cofactors.

  • Expression System: Insect cells (Sf9 or Hi5) are required. Bacterial expression (E. coli) typically yields aggregated, non-functional protein due to the lack of eukaryotic post-translational machinery and the inability to co-express the stabilizing partner ASK1 (Arabidopsis Skp1-like).

  • The Hidden Cofactor (IP6): The crystal structure of TIR1 revealed a bound inositol hexakisphosphate (IP6) molecule essential for structural integrity. While insect cells usually provide sufficient endogenous IP6, adding Inositol hexakisphosphate to purification buffers ensures maximal activity.

  • Peptide Selection: Full-length Aux/IAA proteins are intrinsically disordered and difficult to handle. Use a biotinylated peptide representing the Domain II degron (e.g., from IAA7 or IAA17).

    • Wild Type (WT):Biotin-AKAQVVGWPPVRNYRKN (IAA7 degron)[5]

    • Mutant Control (m7):Biotin-AKAQVVEWSSGRNYRKN (GWPPV -> EWSSG mutation abolishes binding).

Protocol A: Surface Plasmon Resonance (SPR)

Purpose: Kinetic profiling (


, 

,

) of synthetic auxins. Platform: Biacore (Cytiva) or equivalent.

Scientific Rationale: Unlike standard SPR where the receptor is immobilized, we immobilize the Aux/IAA peptide. This prevents the degradation of the complex TIR1 protein on the chip surface and allows the "molecular glue" (Auxin+TIR1) to be flowed over the target, mimicking the biological recruitment event.

Step-by-Step Methodology
  • Chip Preparation:

    • Use a Streptavidin-coated sensor chip (e.g., Series S Sensor Chip SA).

    • Flow Cell 1 (Reference): Immobilize Biotin-Aux/IAA mutant peptide (approx. 100 RU) or leave as biotin-blocked blank.

    • Flow Cell 2 (Active): Immobilize Biotin-Aux/IAA WT peptide. Aim for low density (50–100 RU) to prevent mass transport limitations.

  • Running Buffer:

    • HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20.

    • Supplement: 1 mM DTT (essential for TIR1 stability).

  • Sample Preparation (The Analyte):

    • Prepare a constant concentration of purified TIR1-ASK1 complex (e.g., 50–100 nM).

    • Spike the TIR1 solution with increasing concentrations of the synthetic auxin candidate (0, 0.1, 1, 10, 50, 100 µM).

    • Note: Incubate TIR1 + Auxin for 15 mins prior to injection to reach equilibrium.

  • Injection Cycle:

    • Association: Inject TIR1+Auxin mix for 180 seconds at 30 µL/min.

    • Dissociation: Wash with Running Buffer (containing the same concentration of auxin if checking complex stability, or auxin-free buffer to measure rapid off-rates) for 300 seconds.

    • Regeneration: Short pulse (30s) of 50 mM NaOH or 0.1% SDS (peptide is stable; TIR1 is stripped).

  • Data Analysis:

    • Subtract Flow Cell 1 from Flow Cell 2.

    • The binding response (RU) is dependent on the auxin concentration.[5]

    • Fit curves to a 1:1 binding model (or steady-state affinity model if kinetics are too fast).

Self-Validation Check:

  • Injection of TIR1 without auxin should yield near-zero binding response (RU < 5).

  • Injection of TIR1 + Auxin over the mutant peptide surface should yield near-zero binding.

Protocol B: AlphaScreen / AlphaLISA

Purpose: High-Throughput Screening (HTS) of chemical libraries. Mechanism: Bead-based proximity assay. Donor beads (Streptavidin) bind the peptide; Acceptor beads (Anti-GST or Anti-His) bind the tagged TIR1. Auxin "glues" them together, generating a luminescent signal.

Step-by-Step Methodology
  • Reagents:

    • Acceptor Beads: Anti-GST AlphaLISA Acceptor Beads (binds GST-TIR1).

    • Donor Beads: Streptavidin Alpha Donor Beads (binds Biotin-Aux/IAA).

    • Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20.

  • Plate Setup (384-well format):

    • Step 1: Add 5 µL of synthetic auxin candidate (dilution series).

    • Step 2: Add 5 µL of GST-TIR1-ASK1 complex (Final conc: 5–10 nM).

    • Step 3: Add 5 µL of Biotin-Aux/IAA peptide (Final conc: 5–10 nM).

    • Incubation: 60 minutes at Room Temperature (RT) in the dark.

  • Bead Addition:

    • Step 4: Add 10 µL of Acceptor/Donor bead mix (Final conc: 20 µg/mL each).

    • Note: Perform this step under green safe light (beads are light-sensitive).

    • Incubation: 60 minutes at RT in the dark.

  • Measurement:

    • Read on an Alpha-compatible plate reader (e.g., EnVision). Excitation: 680 nm; Emission: 520–620 nm.

  • Data Interpretation:

    • Plot Signal (CPS) vs. Log[Auxin].

    • Calculate

      
       (concentration of auxin inducing half-maximal complex formation).
      

Comparative Data Summary

The following table highlights expected trends for common auxins using these protocols.

CompoundTypeSPR Behavior (TIR1 + Ligand)AlphaScreen SignalNotes
IAA NaturalFast on / Fast offHighEndogenous reference.
2,4-D SyntheticLower affinity than IAAMediumSelective for specific TIR1/AFB paralogs.
NAA SyntheticHigh affinityHighOften used as a positive control.
Tryptophan PrecursorNo BindingBaselineNegative control (structurally similar but inactive).

Troubleshooting & Optimization

  • High Background in SPR:

    • Cause: Non-specific binding of TIR1 to the dextran matrix.

    • Solution: Increase salt concentration to 300 mM NaCl in the running buffer or add 0.1% BSA.

  • No Signal in AlphaScreen:

    • Cause: "Hook Effect" (too much protein/peptide saturating the beads).

    • Solution: Titrate TIR1 and Peptide.[5][6][7] The optimal concentration is usually below the binding capacity of the beads.

  • Variable Activity of TIR1:

    • Cause: Loss of IP6 cofactor or protein aggregation.

    • Solution: Always verify the protein is monodisperse via Size Exclusion Chromatography (SEC) before use. Ensure IP6 was present during purification.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link

  • Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor.[3][8] Nature, 435(7041), 446-451. Link

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. Link

  • Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(3), 673-682. Link

Sources

Application Notes & Protocols: A Strategic Guide to the Synthesis of 6-(2,6-Difluorophenyl)-5-fluoropicolinic Acid Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 6-aryl-picolinate scaffold is a cornerstone in modern agrochemical and pharmaceutical research. Compounds within this class, such as the novel herbicides halauxifen-methyl and florpyrauxifen-benzyl, exhibit potent biological activity, often by mimicking natural hormones like auxin.[1] The specific molecule, 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid, represents a promising lead structure. The strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive framework for the systematic synthesis of analogues of this core structure, designed to facilitate in-depth Structure-Activity Relationship (SAR) studies. We will explore the underlying synthetic logic, provide detailed, field-tested protocols, and outline a strategic approach to analogue design aimed at elucidating the key molecular features governing biological activity.

Part 1: Synthetic Strategy & Core Rationale

The synthesis of 6-aryl-5-fluoropicolinic acids is most efficiently approached through a convergent strategy centered on a palladium-catalyzed cross-coupling reaction. This methodology offers the flexibility required for generating a diverse library of analogues by allowing for the late-stage introduction of varied aryl partners.

Retrosynthetic Analysis

A retrosynthetic analysis of the target scaffold reveals the most logical disconnection to be the C-C bond between the picolinic acid ring and the difluorophenyl group. This points to a cross-coupling reaction, such as a Suzuki-Miyaura coupling, as the key strategic step. This approach dissects the target molecule into two critical building blocks: a halogenated 5-fluoropicolinate ester (Electrophile) and a suitably functionalized arylboronic acid (Nucleophile).

G target Target Analogue 6-Aryl-5-fluoropicolinic Acid disconnection Key Disconnection (C-C Bond Formation) target->disconnection Retrosynthesis picolinate Building Block A Halogenated 5-Fluoropicolinate Ester (Electrophile) disconnection->picolinate boronic_acid Building Block B (Substituted) Arylboronic Acid (Nucleophile) disconnection->boronic_acid reaction Strategic Reaction Suzuki-Miyaura Cross-Coupling picolinate->reaction boronic_acid->reaction G start_materials Starting Materials: - Methyl 6-chloro-5-fluoropicolinate (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) reaction Reaction: - Degas solvent - Heat at 80-100 °C - Monitor by TLC/LC-MS start_materials->reaction catalyst Catalyst System: - Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) - Solvent (e.g., Dioxane/H₂O) catalyst->reaction workup Work-up: - Dilute with water - Extract with EtOAc - Wash & Dry reaction->workup purification Purification: - Column Chromatography workup->purification hydrolysis Saponification: - LiOH or NaOH in THF/H₂O - Acidify to pH 2-3 purification->hydrolysis final_product Final Product: 6-Aryl-5-fluoropicolinic Acid hydrolysis->final_product G scaffold Core Scaffold 6-(Aryl)-5-(R2)-Picolinic Acid (R3) region1 Region 1: 6-Aryl Group (Probe Binding Pocket) scaffold->region1 R1 region2 Region 2: Picolinate C5-Substituent (Modulate Electronics/Metabolism) scaffold->region2 R2 region3 Region 3: Carboxylic Acid (Test Anchor Point) scaffold->region3 R3 sub1_1 Vary electronics (e.g., -OMe, -CF₃) Vary sterics (e.g., -Me, -tBu) Explore alternative heterocycles region1->sub1_1 sub2_1 Replace 5-F with H, Cl, Me Assess impact on pKa and activity region2->sub2_1 sub3_1 Esterification (e.g., Methyl, Ethyl) Amidation (e.g., -NH₂, -NHMe) Bioisosteric replacement (e.g., Tetrazole) region3->sub3_1

Sources

high-throughput screening of fluorinated picolinic acid libraries

Application Note: High-Throughput Screening of Fluorinated Picolinic Acid Libraries via F NMR and Functional Assays

Abstract

This application note details a validated workflow for the high-throughput screening (HTS) of fluorinated picolinic acid (pyridine-2-carboxylic acid) libraries. Picolinic acids are privileged metal-binding pharmacophores (MBPs) essential for targeting metalloenzymes such as Histone Deacetylases (HDACs), Lysine Demethylases (KDMs), and Metallo-


Introduction: The Strategic Value of Fluorinated Picolinates

The Scaffold

Picolinic acid acts as a bidentate ligand, coordinating metal ions (Zn



Why Fluorine?

The introduction of fluorine onto the picolinate ring serves two critical functions:

  • Bioisosterism & Electronics: Fluorine substitution at the 3, 4, 5, or 6 positions significantly alters the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, allowing fine-tuning of metal affinity. For example, a fluorine at C3 (ortho to the acid) lowers the pKa, potentially improving cell permeability while maintaining metal coordination.

  • The NMR Handle:

    
    F has 100% natural abundance, a high gyromagnetic ratio (83% of 
    
    
    H), and, crucially, zero background signal in biological media. This allows for the screening of complex cocktails without the spectral overlap that plagues
    
    
    H NMR.

Library Design & Synthesis Architecture

Successful screening begins with a library constructed to probe the "Local Environment of Fluorine" (LEF).[1]

Structural Diversity

The library should cover substitutions at all available ring positions to probe the active site geometry:

  • C3-Fluoro: Sterically demanding near the metal center; modulates carboxylate acidity.

  • C6-Fluoro: Introduces steric clashes if the pocket is tight around the pyridine nitrogen; prevents metabolic oxidation at the susceptible C6 position.

  • C4/C5-Fluoro: Ideal vectors for growing the fragment into a lead compound (e.g., via Suzuki couplings).

Synthesis Pathways

To generate this library efficiently, we utilize a modular approach:

  • Core: Commercially available 3-fluoro, 4-fluoro, and 5-fluoro picolinic acids.

  • Diversification: Halogen-lithium exchange or Suzuki-Miyaura cross-coupling on chlorinated precursors (e.g., 6-chloro-3-fluoropicolinic acid) allows for the rapid generation of aryl-substituted analogs.

Screening Methodology: The "Self-Validating" Cascade

A common failure mode in screening chelators is "metal stripping," where the compound sequesters the cofactor from the enzyme rather than binding to the active site. Our workflow incorporates an orthogonal validation step to eliminate these false positives.

Workflow Diagram

ScreeningWorkflowStartFluorinated PicolinicAcid LibraryQCQC: 1H/19F NMR & LCMS(Purity > 95%)Start->QCCocktailCocktail Preparation(10-20 compounds/mix)QC->CocktailPrimaryScreenPrimary Screen:Ligand-Observed 19F NMR(T2 Relaxation Filter)Cocktail->PrimaryScreenHitIDHit Deconvolution(Single Compound Retest)PrimaryScreen->HitID Signal Attenuation > 30%SecondaryScreenSecondary Screen:Functional Assay (TR-FRET)+ Excess Metal CheckHitID->SecondaryScreenSecondaryScreen->Start Metal Stripper (Discard)ValidationKd Determination(Isothermal Titration Calorimetry)SecondaryScreen->Validation Confirmed Inhibitor

Caption: The integrated screening cascade. Note the critical "Excess Metal Check" in the secondary screen to rule out non-specific metal sequestration.

Detailed Protocol: Ligand-Observed F NMR Screen

This protocol relies on the T2 relaxation filter (CPMG) . Small molecules (free fragments) tumble rapidly and have long T2 relaxation times (sharp signals). When bound to a large protein, they tumble slowly, causing rapid T2 relaxation (signal broadening/disappearance).

Reagents & Equipment
  • Instrument: 600 MHz NMR (min. 400 MHz) with a cryoprobe optimized for

    
    F (e.g., Bruker QCI-F).
    
  • Buffer: 50 mM Tris-d11, 100 mM NaCl, pH 7.5 (using D2O/H2O 10:90 ratio). Note: Avoid phosphate buffers if screening Zn-dependent enzymes, as phosphate can sequester zinc.

  • Internal Standard: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (encapsulated in a capillary if necessary).

Step-by-Step Procedure
Step 1: Cocktail Assembly
  • Selection: Group 10–20 compounds per cocktail. Ensure chemical shift separation > 0.2 ppm for all signals.

  • Concentration: Prepare a master mix where each fragment is at 50 µM.

  • Solvent: Keep DMSO-d6 concentration < 2% to prevent protein denaturation.

Step 2: Sample Preparation[2]
  • Reference Sample (Tube A): 450 µL Buffer + 50 µL Cocktail Mix.

  • Experimental Sample (Tube B): 440 µL Buffer + 10 µL Target Protein (Final conc. 10–20 µM) + 50 µL Cocktail Mix.

    • Critical: The Protein:Ligand ratio should be roughly 1:2 to 1:5 to ensure sufficient binding population for detection.

Step 3: NMR Acquisition (CPMG Pulse Sequence)
  • Lock & Shim: Lock on D2O; shim to < 1.5 Hz linewidth on the internal standard.

  • Pulse Sequence: Use a Carr-Purcell-Meiboom-Gill (CPMG) sequence with a total spin-echo delay (

    
    ) of 100–400 ms.
    
    • Why? This delay filters out the broad signals of the protein and the "bound" ligand fraction.

  • Parameters:

    • Relaxation delay (D1): 2.0 s.

    • Scans (NS): 64–256 (depending on cryoprobe sensitivity).

    • Temperature: 298 K.

Step 4: Data Analysis
  • Overlay spectra of Tube A (Reference) and Tube B (Protein).

  • Calculate % Signal Attenuation (

    
    ) for each peak:
    
    
    
  • Hit Criteria: Any compound showing > 30% signal attenuation is flagged as a hit.

Functional Validation & Troubleshooting

The "Metal Stripping" Artifact

Picolinic acids are strong chelators. A "hit" in NMR might simply be the compound stripping Zn

Validation Protocol:

  • Run a biochemical activity assay (e.g., TR-FRET using a biotinylated substrate).

  • The Check: Run the assay in the presence of 10 µM ZnCl2 (or relevant cofactor).

    • True Binder: Potency (

      
      ) remains largely unchanged.
      
    • Metal Stripper: Potency drops dramatically (IC50 increases) because the excess zinc saturates the chelator, leaving the enzyme active.

Aggregation

If all peaks in a cocktail decrease in intensity, the protein has likely precipitated or aggregated.

  • Solution: Add 0.01% Triton X-100 or CHAPS to the buffer. Spin down the sample (10,000 x g, 5 min) before NMR analysis.

Data Presentation

Table 1: Representative Screening Results (Hypothetical Data)

Compound IDStructure (Subst.)

F Shift (ppm)
% Attenuation (NMR)IC50 (Biochem)IC50 (+10µM Zn)Classification
F-Pic-001 3-Fluoro-122.485%1.2 µM150 µMMetal Stripper
F-Pic-045 5-Fluoro-4-aryl-135.142%5.5 µM6.0 µMTrue Hit
F-Pic-089 4-Fluoro-108.95%>100 µM>100 µMNon-Binder

References

  • Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures." Journal of the American Chemical Society. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Chen, A.Y., et al. (2017). "Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1." Journal of Medicinal Chemistry. Link

  • Norton, R.S., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules. Link

  • Gee, C.T., et al. (2015). "Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery." Journal of Medicinal Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving fluorinated substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by C-F bond activation and functionalization. Here, we will dissect common experimental issues, provide evidence-based troubleshooting strategies, and answer frequently asked questions to empower you to achieve optimal results in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a discussion of potential causes and actionable solutions.

Issue 1: Low or No Product Yield

You've set up your Suzuki-Miyaura or Buchwald-Hartwig amination reaction with a fluoroarene, but the desired product is not forming, or the yield is disappointingly low.

Potential Causes & Solutions
  • Cause A: Inefficient Oxidative Addition. The high bond dissociation energy of the C-F bond makes its cleavage a significant kinetic barrier. This is often the rate-limiting step in the catalytic cycle. Electron-rich fluoroarenes or those lacking an activating group (e.g., nitro, cyano) are particularly challenging.[1]

    • Solution 1: Ligand Selection is Critical. Employ bulky, electron-rich phosphine ligands. These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition. For Suzuki-Miyaura couplings, ligands like BrettPhos and SPhos are excellent starting points.[2] For Buchwald-Hartwig aminations, RuPhos and BrettPhos are often effective for primary and secondary amines, respectively.[3]

    • Solution 2: Consider a Different Palladium Precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4) often exhibit higher activity than traditional sources like Pd(OAc)₂ because they more readily form the active LPd(0) species.[3]

    • Solution 3: Increase Reaction Temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier of C-F bond cleavage. However, be mindful of potential side reactions like defluorination.

  • Cause B: Catalyst Deactivation. The fluoride anion generated during the reaction can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.

    • Solution 1: Additive Intervention. The inclusion of additives that can sequester fluoride ions can be beneficial. For instance, the use of lithium iodide (LiI) can facilitate C-F bond activation by forming LiF, which acts as a thermodynamic sink.[4]

    • Solution 2: Base Selection. The choice of base is not trivial. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring higher reaction temperatures.[3] For more robust systems, strong, non-nucleophilic bases such as NaOtBu or LHMDS are commonly employed.[3][5]

  • Cause C: Ineffective Transmetalation. In Suzuki-Miyaura reactions, the transfer of the organic group from the boron reagent to the palladium center can be sluggish.

    • Solution 1: Base and Water Content. The base plays a crucial role in activating the boronic acid. Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[6]

    • Solution 2: Fluoride-Mediated Transmetalation. In some cases, fluoride ions can facilitate the transmetalation step, leading to the formation of a palladium-fluorido intermediate. The choice of a fluoride source like CsF or NMe₄F can be advantageous.

Experimental Protocol: General Guideline for Optimizing a Suzuki-Miyaura Coupling of a Challenging Fluoroarene
  • Reagent Preparation: Thoroughly dry all glassware. Degas solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Use anhydrous solvents and reagents.

  • Reaction Setup (under inert atmosphere):

    • To a reaction vial, add the fluoroarene (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., SPhos, 4 mol %) in the degassed solvent.

    • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Reaction Execution:

    • Seal the reaction vial and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Troubleshooting Steps if Yield is Low:

    • Screen Ligands: Systematically test a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos).

    • Vary the Base: Evaluate different bases (e.g., Cs₂CO₃, NaOtBu). If using K₃PO₄, consider adding a few equivalents of water.

    • Increase Temperature: Incrementally increase the reaction temperature in 10-20 °C intervals.

    • Change Solvent: Test different aprotic polar solvents like dioxane, toluene, or DMF.

Issue 2: Significant Hydrodefluorination or Other Side Reactions

You observe the formation of a significant amount of the hydrodefluorinated arene (Ar-H) or other undesired byproducts instead of your target cross-coupled product.

Potential Causes & Solutions
  • Cause A: Presence of a Hydrogen Source. Water is a common culprit in hydrodehalogenation side reactions.[7][8] The phosphine ligand itself, in the presence of water, can also contribute to this undesired pathway.[7][8]

    • Solution 1: Rigorous Anhydrous Conditions. Use freshly dried solvents and reagents. Dry bases like K₃PO₄ in an oven before use. Assemble your reaction under a strictly inert atmosphere (glovebox or Schlenk line).

    • Solution 2: Ligand Modification. The electronic and steric properties of the phosphine ligand can influence the product distribution between cross-coupling and hydrodehalogenation.[7][8] Experimenting with different ligands may suppress the hydrodefluorination pathway.

  • Cause B: β-Hydride Elimination. For couplings involving alkyl partners, β-hydride elimination from the organopalladium intermediate can be a competitive pathway, leading to olefin byproducts.

    • Solution 1: Ligand Choice. The use of bulky, electron-rich ligands can disfavor β-hydride elimination by sterically hindering the formation of the required syn-coplanar arrangement.

    • Solution 2: Substrate Design. If possible, use coupling partners that lack β-hydrogens.

  • Cause C: Homocoupling of the Coupling Partner. This can occur, particularly with boronic acids in Suzuki-Miyaura reactions, under certain conditions.

    • Solution 1: Control Stoichiometry. Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess.

    • Solution 2: Optimize Base and Temperature. The choice of base and reaction temperature can influence the rate of homocoupling.

Data Presentation: Ligand Effects on Product Distribution
LigandCross-Coupling Product Yield (%)Hydrodefluorination Product (%)
Tri(tert-butyl)phosphine7515
SPhos855
XPhos828
No Ligand<5>90

This table illustrates a hypothetical scenario demonstrating how ligand choice can significantly impact the ratio of desired cross-coupling to undesired hydrodefluorination.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are fluorinated substrates so challenging for palladium-catalyzed cross-coupling?

The primary challenge lies in the strength and polarity of the carbon-fluorine (C-F) bond. It is the strongest single bond to carbon, making oxidative addition of Pd(0) into the C-F bond a thermodynamically and kinetically demanding step. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the substrate, influencing its reactivity.

Q2: How does the position of the fluorine atom on an aromatic ring affect reactivity?

The position of the fluorine atom, as well as the presence of other substituents, has a profound effect. Fluorine atoms ortho or para to a strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) are generally more activated towards nucleophilic aromatic substitution and can be more susceptible to oxidative addition.[1] Conversely, fluorine atoms on electron-rich rings are significantly less reactive.

Q3: Can I use aryl fluorides in Sonogashira or Stille couplings?

Yes, but with important considerations.

  • Sonogashira Coupling: Direct coupling of aryl fluorides with terminal alkynes is challenging and often inefficient.[9] The presence of a strong base like LiHMDS has been shown to promote this transformation.[5]

  • Stille Coupling: Stille couplings of aryl fluorides with organostannanes are possible.[10] As with other cross-couplings of fluoroarenes, the use of electron-rich, bulky phosphine ligands is often beneficial to facilitate the challenging oxidative addition step.

Q4: What role do additives like LiI play in these reactions?

Additives like lithium iodide (LiI) can serve multiple purposes. They can act as a Lewis acid to activate the C-F bond, and the formation of lithium fluoride (LiF) provides a strong thermodynamic driving force for the reaction.[4] This can be particularly useful for less reactive fluorinated substrates.

Q5: Are there alternatives to palladium for C-F bond activation?

Yes, nickel-based catalysts have emerged as powerful alternatives for C-F bond activation.[1] Nickel complexes can often catalyze cross-coupling reactions of fluoroarenes under milder conditions and may offer complementary reactivity to palladium systems.[1]

Section 3: Visualizations

Catalytic Cycle and Common Pitfalls

G cluster_cycle Desired Catalytic Cycle cluster_side Common Side Reactions Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Ar-F) Pd0->OA Ar-F PdII L-Pd(II)(Ar)(F) OA->PdII TM Transmetalation (e.g., with R-B(OH)2) PdII->TM R-M HDF Hydrodefluorination (Ar-H) PdII->HDF H+ Source (e.g., H2O) Deactivation Catalyst Deactivation [L-Pd(II)(F)]n PdII->Deactivation Excess F- PdII_R L-Pd(II)(Ar)(R) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R (Desired Product) RE->Product

Caption: The catalytic cycle for Pd-catalyzed cross-coupling of fluoroarenes and common off-cycle pathways.

Troubleshooting Decision Tree

G Start Low/No Yield with Fluorinated Substrate Check_OA Is Oxidative Addition Likely the Issue? (Electron-rich Ar-F, mild temp.) Start->Check_OA Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, RuPhos) Check_OA->Optimize_Ligand Yes Check_Side_Reactions Are Side Reactions Dominant? (e.g., Hydrodefluorination) Check_OA->Check_Side_Reactions No Increase_Temp Increase Reaction Temperature Optimize_Ligand->Increase_Temp Change_Precatalyst Switch to High-Activity Precatalyst (e.g., G4) Increase_Temp->Change_Precatalyst Success Improved Yield Change_Precatalyst->Success Anhydrous Ensure Rigorous Anhydrous Conditions Check_Side_Reactions->Anhydrous Yes Check_TM Is Transmetalation Sluggish? (Suzuki Coupling) Check_Side_Reactions->Check_TM No Screen_Additives Consider Additives (e.g., LiI) Anhydrous->Screen_Additives Screen_Additives->Success Optimize_Base Optimize Base and Solvent System (Consider adding H2O with K3PO4) Check_TM->Optimize_Base Yes Check_TM->Success No Optimize_Base->Success

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions with fluorinated substrates.

References

  • Milstein, D., & Stille, J. K. (1979). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 1(10), 1357-1362. [Link]

  • Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2750-2771. [Link]

  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • Gao, F., & Li, B. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters, 23(21), 8493-8497. [Link]

  • Ma, R., Hu, H., Li, X., & Xin, S. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(11), 1435. [Link]

  • Yang, J., & Lin, C. H. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]

  • ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Ritter, T. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2279-2287. [Link]

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • Cole, A. J., & Stephenson, C. R. J. (2021). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Journal of the American Chemical Society, 143(33), 12938-12959. [Link]

  • Li, J. H., Liang, Y., & Wang, D. P. (2005). Sonogashira Coupling Reaction with Palladium Powder, Potassium Fluoride in Aqueous Media. Synthetic Communications, 35(16), 2129-2134. [Link]

  • Li, M., Wang, Y., & Tsui, G. C. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Hull, K. L., & Sanford, M. S. (2010). Palladium-Catalyzed Fluorination of Carbon−Hydrogen Bonds. Journal of the American Chemical Society, 132(29), 10247-10249. [Link]

  • ResearchGate. (n.d.). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. [Link]

  • Marion, N., & Nolan, S. P. (2011). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Angewandte Chemie International Edition, 50(13), 2752-2769. [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Saraswat, S. K., Seemaladinne, R., Abdullah, M. N., Zain, H., Ahmad, N., & Vessally, E. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(20), 13645-13661. [Link]

  • National Institutes of Health. (n.d.). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

  • Curran, D. P., & Hoshino, M. (1996). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry, 61(18), 6480-6481. [Link]

  • ResearchGate. (n.d.). Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. [Link]

  • Braun, T., et al. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews. [Link]

  • MDPI. (n.d.). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • National Institutes of Health. (n.d.). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. [Link]

  • ACS Publications. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Pérez, D., et al. (2018). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Molecules, 23(10), 2465. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • RSC Publishing. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Harvard University. [Link]

Sources

Technical Support Center: Solubility Optimization for 6-(2,6-Difluorophenyl)-5-fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject: 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid (CAS: 1210419-19-4) Common Abbreviation: DFPA Chemical Class: Fluorinated Picolinate / Synthetic Auxin Analog

The Challenge: DFPA presents a classic "solubility paradox" in bioassays. While the picolinic acid moiety suggests water solubility via ionization, the highly lipophilic fluorinated phenyl ring drives rapid aggregation in aqueous media. Users frequently report "crashing out" (precipitation) upon dilution from DMSO, erratic IC50 curves, and false negatives due to plasticware adsorption.

This guide moves beyond standard protocols to address the thermodynamics and kinetics of keeping DFPA bioavailable in your assay.

Physicochemical Snapshot
PropertyValue (Approx.)Implication for Bioassays
Molecular Weight 253.18 g/mol Small molecule, rapid diffusion.
LogP (Predicted) ~2.8 – 3.2Moderately lipophilic; prone to non-specific binding.
pKa (Acid) ~2.0 – 3.0Fully ionized (anionic) at pH 7.4.
pKa (Pyridine N) < 2.0 (Suppressed)The fluorine atoms reduce the basicity of the pyridine ring; it will not protonate at physiological pH.
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.
Solubility (Aq pH 7.4) < 100 µM (Kinetic)Critical: High risk of precipitation during the DMSO-to-Buffer transition.

The "Crash-Out" Mechanism

Understanding why DFPA precipitates is the first step to preventing it. It is rarely a thermodynamic saturation issue; it is a kinetic mixing failure .

The DMSO Plume Effect

When you pipette a 10 mM DMSO stock into an aqueous buffer:

  • Hygroscopicity: DMSO avidly pulls water molecules from the interface.

  • Local Supersaturation: At the injection point, the local concentration of DFPA exceeds its solubility limit before the DMSO disperses.

  • Nucleation: The hydrophobic fluorinated rings stack (pi-pi interactions), forming stable micro-crystals that do not re-dissolve even after the solution is fully mixed.

Protocol: The "Intermediate Shift" Dilution Method

Do NOT pipette 100% DMSO stock directly into cell culture media. Use this 3-step "Intermediate Shift" protocol to maintain solubility.

Step 1: Master Stock Preparation
  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

  • Concentration: 10 mM or 20 mM.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Why? Repeated opening introduces atmospheric moisture, which lowers the solubility of the stock over time.

Step 2: The Intermediate Dilution (The "Shift")

Instead of jumping from 100% DMSO to 0.1% DMSO, create a "solubility bridge."

  • Prepare a 10x Intermediate Plate using assay buffer supplemented with surfactant.

  • Buffer Formulation: PBS + 0.05% Tween-20 (or Pluronic F-127).

    • Mechanism:[1] The surfactant coats the hydrophobic fluorinated tail, preventing aggregation during the transition.

  • Dilute DMSO stock 1:10 into this buffer (Result: 10% DMSO).

  • Mixing: Mix by pipetting up and down 10 times. Do not vortex vigorously , as this can induce foaming and surface adsorption.

Step 3: Final Assay Transfer
  • Transfer from the 10x Intermediate Plate to your Final Assay Plate (containing cells/protein).

  • Final Dilution: 1:10 (Result: 1% DMSO, 0.005% Tween-20).

Troubleshooting Guide (FAQ)

Q1: My IC50 curves are flat or show high variability between replicates. Why?

Diagnosis: Compound Aggregation or Adsorption.

  • The Cause: DFPA is likely forming "colloidal aggregates" that sequester the enzyme or target, leading to false inhibition (promiscuous inhibition). Alternatively, the fluorinated ring is sticking to the polypropylene tips or polystyrene plate.

  • The Fix:

    • Add Detergent: Ensure 0.01% Triton X-100 or Tween-20 is in the assay buffer.

    • Change Plasticware: Switch to Low-Binding (LoBind) tubes and plates.

    • Verify: Spin down the assay plate (3000 x g for 5 mins) before reading. If signal changes, you have precipitate.

Q2: The medium turns cloudy immediately after adding the compound.

Diagnosis: Calcium/Magnesium Precipitation ("Salting Out").

  • The Cause: Picolinic acids can chelate divalent cations (Ca²⁺, Mg²⁺, Zn²⁺). If your media (e.g., DMEM) is high in calcium, insoluble calcium-picolinate complexes may form.

  • The Fix:

    • Pre-dilute in a Ca²⁺/Mg²⁺-free buffer (like PBS w/o Ca/Mg) before adding to full media.

    • Check if the cloudiness disappears upon acidification (confirms salt formation) or addition of EDTA (chelator).

Q3: Can I use Ethanol instead of DMSO?

Recommendation: No.

  • Reasoning: DFPA is significantly less soluble in ethanol than DMSO. Ethanol evaporates faster, leading to "rim effects" in plate wells where concentration changes at the edges, causing crystal formation.

Visualizing the Solubility Workflow

The following diagram illustrates the critical pathways for maintaining DFPA in solution versus the triggers that lead to precipitation.

DFPA_Solubility_Pathways Stock DMSO Master Stock (10-20 mM) Stable DirectAdd Direct Addition to Media Stock->DirectAdd High Risk InterDilution Intermediate Dilution (10% DMSO + 0.05% Tween-20) Stock->InterDilution Step 1: Solubility Bridge Precipitation Precipitation / Aggregation (Nucleation via Fluorine Stacking) DirectAdd->Precipitation Local Supersaturation FinalAssay Final Assay Well (Soluble Monomer) InterDilution->FinalAssay Step 2: Final Transfer FinalAssay->Precipitation High Ca2+/Mg2+ Adsorption Loss to Plasticware (Adsorption) FinalAssay->Adsorption No Surfactant

Figure 1: The "Intermediate Shift" workflow (Yellow/Green path) prevents the local supersaturation events that cause precipitation in the Direct Addition method (Red path).

Reference Data & Citations

Solubility & Stability Table
Solvent / ConditionSolubility Limit (Est.)StabilityNotes
DMSO (Anhydrous) > 50 mMHigh (Months at -20°C)Hygroscopic; keep sealed.
PBS (pH 7.4) ~100 µMLow (Hours)Prone to aggregation over time.
PBS (pH 7.4) + 0.05% Tween ~500 µMModerate (Days)Micelles stabilize the monomer.
Acidic Buffer (pH < 4) < 10 µMVery LowProtonated acid is insoluble.
References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[2] Link

    • Relevance: Establishes the "Intermediate Dilution" method and DMSO management str
  • ChemScene. Product Data Sheet: 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid (CAS 1210419-19-4).Link

    • Relevance: Source of physicochemical properties and storage recommendations.[1][3][4][5][6]

  • Owen, S. C., et al. (2012). Colloidal Aggregation in Drug Discovery: Mechanisms and Methods of Detection. Journal of Medicinal Chemistry. Link

    • Relevance: Explains the mechanism of "false positives" caused by hydrophobic aggregation of fluorin
  • PubChem. Compound Summary: Fluorinated Picolinic Acid Derivatives.Link

    • Relevance: General chemical property verification for picolinic acid deriv

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

avoiding side reactions in the synthesis of 6-aryl-picolinic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Aryl-Picolinic Acids

Welcome to the technical support center for the synthesis of 6-aryl-picolinic acids. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the complex challenges and subtle nuances of these syntheses. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The construction of the 6-aryl-picolinic acid scaffold is a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals.[1] While palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the most prevalent methods, they are not without their challenges.[2][3] This guide is structured to address the most common pitfalls, from initial reaction setup to final product isolation.

Frequently Asked Questions (FAQs)

This section covers high-level strategic decisions and common queries that arise during the planning phase of your synthesis.

Q1: What is the general synthetic strategy for 6-aryl-picolinic acids, and why is the carboxyl group usually protected?

A1: The most common and robust strategy involves a two-step sequence: 1) A palladium-catalyzed cross-coupling of a 6-halo-picolinate ester with an arylboronic acid (or its ester equivalent), followed by 2) Hydrolysis of the resulting ester to yield the final carboxylic acid.

The carboxylic acid functionality is almost always protected as an ester (e.g., methyl or ethyl ester) for several critical reasons:

  • Catalyst Inhibition: Free carboxylic acids can coordinate to the palladium center, potentially inhibiting its catalytic activity.

  • Basicity Issues: The acidic proton can interfere with the basic conditions required for the coupling reaction, leading to unwanted acid-base side reactions and reduced yields.

  • Solubility: Picolinate esters generally have better solubility in the organic solvents typically used for cross-coupling reactions (like dioxane, toluene, or THF) compared to the more polar free acids.

The choice of ester is important. Methyl or ethyl esters are common due to their ease of installation and subsequent hydrolysis. Bulky esters like tert-butyl may be used if milder hydrolysis conditions are required, but their synthesis is more complex.

G cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Hydrolysis Start 6-Halo-Picolinate Ester Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Reagent1 Arylboronic Acid / Ester Reagent1->Coupling Intermediate 6-Aryl-Picolinate Ester Coupling->Intermediate Hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) Intermediate->Hydrolysis Product 6-Aryl-Picolinic Acid Hydrolysis->Product caption General Synthetic Workflow.

Caption: General Synthetic Workflow.

Q2: How do I choose the right palladium catalyst and ligand for my Suzuki-Miyaura coupling?

A2: This is a critical parameter that directly influences reaction success. The choice depends on the electronic and steric properties of both your 6-halo-picolinate and your arylboronic acid. There is no single "best" catalyst.

  • For Electron-Rich or Sterically Hindered Partners: These substrates often make the initial oxidative addition step more difficult.[4] Using bulky, electron-rich phosphine ligands can accelerate this step and stabilize the palladium(0) species.

  • For Electron-Deficient Partners: While oxidative addition is often faster, subsequent steps can be problematic. Less bulky ligands may be sufficient.

  • Pre-catalysts vs. Generating Pd(0) in situ: Modern pre-catalysts (e.g., SPhos-G3, XPhos-G3) are often preferred. They are air-stable, provide a 1:1 Pd:Ligand ratio, and generate the active Pd(0) species reliably in solution. Generating the catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand is also effective but can be more sensitive to reaction conditions.[5]

Catalyst System ComponentPrimary Function & RationaleCommon Examples
Palladium Source The core catalytic metal that cycles between Pd(0) and Pd(II) states.Pd(OAc)₂, Pd₂(dba)₃, or integrated into pre-catalysts.
Phosphine Ligand Stabilizes the Pd center, modulates its reactivity, and facilitates oxidative addition and reductive elimination.PPh₃ (general), PCy₃, SPhos, XPhos, RuPhos (for challenging couplings).
Base Activates the boronic acid for transmetalation by forming a more nucleophilic boronate species.[5]K₂CO₃, K₃PO₄, Cs₂CO₃ (stronger, for difficult couplings), KF (for base-sensitive substrates).
Solvent Solubilizes reactants and influences reaction kinetics. Often used with a small amount of water.Dioxane, Toluene, THF, DMF.

Q3: My final hydrolysis step is giving low yields or causing decomposition. What should I consider?

A3: Ester hydrolysis, while seemingly straightforward, can be problematic. The choice between acidic and basic conditions is crucial.

  • Base-Mediated Hydrolysis (Saponification): This is the most common method, typically using NaOH or LiOH in a water/alcohol mixture.[6] It is generally irreversible because the final product is a carboxylate salt, which is unreactive towards the alcohol byproduct. Potential Issue: If your aryl group has base-sensitive functional groups (e.g., phenols, certain heterocycles), you may see decomposition or side reactions.

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.[7][8] To drive the reaction to completion, a large excess of water is required. Potential Issue: Picolinic acids can be prone to decarboxylation under harsh acidic conditions at high temperatures.[9] This is a significant concern and can lead to the formation of 2-arylpyridine as a byproduct.

Troubleshooting Hydrolysis:

  • Monitor by TLC/LC-MS: Ensure the starting ester is fully consumed before workup.

  • Use Moderate Temperatures: Start with room temperature or gentle heating (40-50 °C) before resorting to higher temperatures.

  • Consider LiOH: Lithium hydroxide is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions and easier workups.

  • Careful Acidification: During workup of a basic hydrolysis, add acid slowly at 0 °C to precipitate the product. Adding acid too quickly can cause localized heating and potential decarboxylation.

Troubleshooting Guide: Common Side Reactions

This section provides a problem-solving framework for specific experimental issues.

Problem 1: My main impurity is the dehalogenated picolinate ester (protodehalogenation).

  • Probable Cause: This side reaction occurs when the palladium(II)-hydride species, formed from β-hydride elimination or reaction with a hydrogen source (like water or solvent), reductively eliminates to replace the halide with a hydrogen atom. This pathway competes with the desired transmetalation step. It is often exacerbated when the transmetalation step is slow, for example, due to sterically hindered coupling partners.

  • Solution Strategy: The goal is to accelerate the transmetalation step so that it outcompetes the protodehalogenation pathway.

    • Change the Base: Switch to a stronger, more activating base. If you are using K₂CO₃, try K₃PO₄ or Cs₂CO₃. A stronger base can generate a higher concentration of the reactive boronate species.

    • Use Anhydrous Conditions (Carefully): While Suzuki couplings often benefit from a small amount of water, excess water can be a proton source. Try running the reaction under strictly anhydrous conditions with a base like KF.[5]

    • Select a More Active Catalyst: Use a catalyst system with a more electron-rich, bulky ligand like SPhos or XPhos. These ligands promote faster oxidative addition and can influence the rate of subsequent steps.[10]

    • Use a Boronate Ester: Boronic acids can be prone to decomposition. Converting your boronic acid to a more stable boronate ester (e.g., a pinacol ester) can sometimes lead to cleaner reactions and suppress side reactions.[11]

Problem 2: I am observing significant amounts of a biaryl product derived from the homocoupling of my boronic acid.

  • Probable Cause: Homocoupling of the boronic acid (Ar-B(OH)₂ -> Ar-Ar) is a well-known side reaction. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by Pd(II) species in general.[11][12] This Pd(II) can then undergo two successive transmetalation events with the boronic acid, followed by reductive elimination to give the homocoupled product.[10]

  • Solution Strategy: The key is to minimize exposure to oxygen and ensure the productive catalytic cycle is efficient.

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If you use a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) to initiate the primary catalytic cycle. Inefficient reduction can leave residual Pd(II) that promotes homocoupling.

    • Control Stoichiometry: Do not use a large excess of the boronic acid. A slight excess (1.1-1.3 equivalents) is usually sufficient. A large excess can increase the rate of homocoupling.

G cluster_desired Desired Suzuki Cycle cluster_side Homocoupling Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Aryl'-X O2 O₂ (Oxygen) Pd0->O2 PdII_Aryl Aryl-Pd(II)-X L₂ OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Aryl-B(OR)₂ PdII_DiAryl Aryl-Pd(II)-Aryl' L₂ TM->PdII_DiAryl RE Reductive Elimination PdII_DiAryl->RE RE->Pd0 Product Aryl-Aryl' (Product) RE->Product PdII_Source Pd(II) TM1 Transmetalation 1 PdII_Source->TM1 Aryl-B(OR)₂ PdII_Mono Aryl-Pd(II)-X TM1->PdII_Mono TM2 Transmetalation 2 PdII_Mono->TM2 Aryl-B(OR)₂ PdII_Homo Aryl-Pd(II)-Aryl TM2->PdII_Homo RE_Homo Reductive Elimination PdII_Homo->RE_Homo RE_Homo->Pd0 Reduces to Pd(0) SideProduct Aryl-Aryl (Homocoupling) RE_Homo->SideProduct O2->PdII_Source Oxidizes Pd(0) caption Desired Suzuki Cycle vs. Homocoupling Side Reaction.

Caption: Desired Suzuki Cycle vs. Homocoupling Side Reaction.

Problem 3: The reaction is sluggish, and I have a mixture of starting materials and product even after prolonged heating.

  • Probable Cause: Incomplete conversion can result from several factors, including poor catalyst activity, inefficient transmetalation, or catalyst decomposition. The electron-deficient nature of the pyridine ring can make oxidative addition more challenging than with simple aryl halides.

  • Solution Strategy: A systematic approach to boosting reaction rate and stability is needed.

    • Increase Temperature: This is the simplest approach. If you are running at 80 °C, try increasing to 100 °C. Use a high-boiling-point solvent like dioxane or toluene.

    • Screen Ligands: This is often the most effective solution. If a general ligand like PPh₃ is failing, move to a more specialized, electron-rich, and bulky "Buchwald" ligand (e.g., SPhos, RuPhos). These are designed to promote difficult couplings.

    • Check Reagent Quality: Ensure your boronic acid is pure. Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive. You can sometimes improve reactivity by dissolving the boronic acid in the reaction solvent with the base and stirring for 30-60 minutes before adding the other components. Also, ensure your solvent is anhydrous and your base is finely powdered and dry.

    • Increase Catalyst Loading: While not ideal for process chemistry, for bench-scale synthesis, increasing the catalyst loading from 1-2 mol% to 5 mol% can often overcome activation barriers and drive the reaction to completion.

Detailed Experimental Protocol

General Protocol for a Suzuki-Miyaura Cross-Coupling to Synthesize a 6-Aryl-Picolinic Acid Ester

Disclaimer: This is a general guideline. Specific amounts and conditions should be optimized for your particular substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the 6-halo-picolinate ester (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for another 15-20 minutes. For maximum efficiency, use three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4.4 mol%) or the palladium pre-catalyst (e.g., SPhos-G3, 2-4 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by silica gel column chromatography.

References

  • The Suzuki Reaction - Chem 115 Myers. Harvard University. [Link]

  • picolinic acid hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction... Molecules. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Reddit. [Link]

  • Improved synthesis of 6-aryl-4-aminopicolinates.
  • Hydrolysis of Esters - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Advances in the synthesis of aromatic and heteroaromatic carboxylic acids and their esters. ResearchGate. [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing. [Link]

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. ACS Publications. [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions... ACS Publications. [Link]

  • mechanism of ester hydrolysis. YouTube. [Link]

  • Palladium catalyzed cross-coupling of esters and amides. DSpace@MIT. [Link]

  • Suzuki proto-dehalogenation problem : r/Chempros. Reddit. [Link]

  • Synthesis of Heteroaromatic Compounds. MDPI. [Link]

  • Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. [Link]

  • Retrosynthesis with Carboxylic Acids Derivatives. YouTube. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid... Molecules. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

  • Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal. [Link]

  • Hydrolysis of Esters and Amides in acid and base conditions - L3 NCEA Chemistry AS91391. YouTube. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Hydrolysis of Esters - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. RSC Publishing. [Link]

  • Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Organic Chemistry Portal. [Link]

Sources

optimization of HPLC methods for separating fluorinated isomers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of HPLC Methods for Separating Fluorinated Isomers

Welcome to the Technical Support Center

You are likely here because your standard C18 protocol is failing to resolve positional fluorinated isomers (e.g., 2-fluoro vs. 4-fluoro analogs). This is a common bottleneck in medicinal chemistry and metabolic stability studies.

Fluorine is unique: it is small (Van der Waals radius ~1.47 Å), highly electronegative, and possesses low polarizability. Isomers often share identical hydrophobicities (


) and 

values, rendering standard alkyl-bonded phases (C18/C8) ineffective.

This guide moves beyond basic troubleshooting. We will engineer the separation by exploiting the specific "molecular handles" of fluorine: dipole moments, shape selectivity, and


-

electron deficiency.

Module 1: Stationary Phase Selection (The Hardware)

Q1: Why do my fluorinated regioisomers co-elute on a high-efficiency C18 column?

A: C18 columns rely primarily on hydrophobic subtraction . Since regioisomers of fluorinated compounds often have nearly identical hydrophobic volumes, the C18 phase cannot "see" the difference between them.

The Solution: You must switch to a phase that interacts with the electron density of the ring, not just its bulk.

  • Recommended Phase: Pentafluorophenyl (PFP or F5) .

  • Mechanism: PFP phases offer a "multi-mode" retention mechanism:

    • 
      -
      
      
      
      Interactions:
      The electron-deficient PFP ring interacts with the electron-rich aromatic ring of your analyte.
    • Dipole-Dipole: The C-F bond is highly polar. PFP phases separate based on the vector direction of your analyte's dipole, which varies significantly between ortho-, meta-, and para- isomers.[1]

    • Shape Selectivity: The rigid PFP rings can discriminate based on the steric bulk of the fluorine atom in different positions.

Q2: I see "C18-PFP" hybrid columns available. When should I use those vs. a pure PFP?

A: Use C18-PFP (e.g., ACE C18-PFP) when you need to retain non-polar impurities and separate polar fluorinated isomers in a single run. Use pure PFP (e.g., Discovery HS F5, Kinetex F5) when your isomers are closely eluting and you need maximum selectivity (


) derived strictly from electronic interactions.

Module 2: Mobile Phase Engineering (The Software)

Q3: Should I use Methanol (MeOH) or Acetonitrile (ACN) for PFP columns?

A: This is the most critical parameter. Start with Methanol.

  • The "

    
    -Electron Interference" Effect: 
    
    • Acetonitrile (

      
      ):  Contains a triple bond with its own 
      
      
      
      -electrons.[2] These compete with the stationary phase for interactions with your analyte, effectively "dampening" the unique selectivity of the PFP column.
    • Methanol (

      
      ):  Is a protic solvent with no 
      
      
      
      -electrons. It allows the
      
      
      -
      
      
      interactions between your fluorinated isomer and the PFP ring to dominate.

Data Summary: Solvent Selectivity on PFP Phases

ParameterMethanol (MeOH)Acetonitrile (ACN)Impact on Fluorinated Isomers
Solvent Type ProticAproticMeOH promotes H-bonding; ACN suppresses it.[3][4]

-Character
NoneHigh (Triple Bond)ACN interferes with PFP

-

selectivity.
Dipole Moment 1.70 D3.92 DACN is stronger; elutes peaks faster but compresses resolution.
Backpressure HighLowACN allows higher flow rates, but MeOH yields better separation.[3]

Module 3: Troubleshooting & Optimization Logic

Q4: My peaks are tailing significantly on the PFP column. How do I fix this?

A: Fluorinated phases often exhibit significant ion-exchange activity (silanol acidity) due to the electron-withdrawing nature of the PFP ligand, which makes underlying silanols more acidic.

  • Fix 1: Ensure you are using a buffered mobile phase. Ammonium Formate (10-20 mM, pH 3.0) is ideal for suppressing silanol ionization while remaining LC-MS compatible.

  • Fix 2: If the analyte is basic, tailing is likely due to cation exchange. Increase buffer ionic strength or lower pH to protonate silanols (suppress

    
    ).
    
Q5: I have separation, but the retention times drift between injections.

A: PFP phases are highly sensitive to thermal equilibration and water content .

  • Thermal:

    
    -
    
    
    
    interactions are exothermic. A
    
    
    change can shift retention significantly. Use a column oven set to a precise temperature (e.g., 35°C). Note: Lower temperatures often improve selectivity for isomers by stabilizing the specific analyte-ligand orientation.
  • Equilibration: PFP columns require longer equilibration times (20-30 column volumes) than C18 when switching mobile phases, especially with MeOH.

Visualizations

Diagram 1: Method Development Workflow for Fluorinated Isomers

This workflow illustrates the decision logic when standard C18 fails.

MethodDevelopment Start START: Fluorinated Isomer Mixture C18_Check Initial Screen: C18 Column (Acidic Mobile Phase) Start->C18_Check Resolution_Check Resolution (Rs) > 1.5? C18_Check->Resolution_Check Success Validate Method Resolution_Check->Success Yes PFP_Switch Switch to PFP (F5) Phase Resolution_Check->PFP_Switch No (Co-elution) Solvent_Select Select Organic Modifier PFP_Switch->Solvent_Select MeOH_Path Methanol (MeOH) Max Selectivity (Pi-Pi) Solvent_Select->MeOH_Path Preferred ACN_Path Acetonitrile (ACN) Max Efficiency (Speed) Solvent_Select->ACN_Path Alternative Optimize_Temp Optimize Temperature (Try 25°C vs 40°C) MeOH_Path->Optimize_Temp ACN_Path->Optimize_Temp Final_Check Check Peak Shape Optimize_Temp->Final_Check Final_Check->Success Good Shape Add_Buffer Add 10-20mM Ammonium Formate Final_Check->Add_Buffer Tailing Add_Buffer->Success

Caption: Decision matrix for selecting stationary phases and solvents when separating fluorinated regioisomers.

Diagram 2: The "Pi-Pi" Interaction Mechanism

Visualizing why Methanol is superior to Acetonitrile for PFP selectivity.

InteractionMechanism cluster_0 Methanol (Protic) cluster_1 Acetonitrile (Aprotic/Pi-System) PFP_Ligand1 PFP Ligand (Electron Deficient) Interaction1 STRONG Pi-Pi Interaction PFP_Ligand1->Interaction1 Analyte1 Fluorinated Isomer (Electron Rich) Interaction1->Analyte1 PFP_Ligand2 PFP Ligand ACN_Mol Acetonitrile (Triple Bond) PFP_Ligand2->ACN_Mol Competes Analyte2 Fluorinated Isomer ACN_Mol->Analyte2 Blocks Interaction

Caption: Mechanistic comparison showing how Acetonitrile interferes with the critical pi-pi interactions required for isomer separation.

Module 4: Experimental Protocol (Step-by-Step)

Objective: Separate 2-fluorophenol and 4-fluorophenol (difficult to separate on C18).

  • Column: Kinetex F5 or Discovery HS F5 (

    
     mm, 2.6 µm or 5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Why: Suppresses silanol ionization and ensures the phenol is protonated (neutral) for consistent interaction.

  • Mobile Phase B: Methanol.[5]

    • Why: Maximizes shape selectivity and

      
      -
      
      
      
      retention.
  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 15 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

    • Optimization: If resolution is

      
      , lower temperature to 20°C to increase the rigidity of the stationary phase and enhance steric discrimination.
      

References

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[6] Chromatography Today. Retrieved from [Link]

  • Przybyciel, M. (2006).[7] Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[8] Retrieved from [Link]

  • Bell, D. S. (2016).[9] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[9][10] LCGC North America.[8] Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography.[2][4][5][11] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Fluorinated versus Non-Fluorinated Picolinic Acid Herbicides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated picolinic acid herbicides, offering valuable insights for researchers, scientists, and professionals engaged in herbicide development and agricultural science. By examining their chemical characteristics, herbicidal efficacy, environmental profiles, and the experimental methodologies for their evaluation, this document aims to elucidate the significant impact of fluorination on the performance of this critical class of synthetic auxin herbicides.

Introduction to Picolinic Acid Herbicides and the Role of Fluorination

Picolinic acids represent a significant class of herbicides that mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. This mode of action, classified under the HRAC/WSSA Group 4 (formerly Group O), has been a cornerstone of weed management for decades. Prominent non-fluorinated examples include picloram, clopyralid, and aminopyralid.

In recent years, the strategic incorporation of fluorine atoms into herbicide molecules has emerged as a powerful tool in discovery chemistry. Fluorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will focus on a comparative study between traditional non-fluorinated picolinic acids and their modern fluorinated counterparts, exemplified by the arylpicolinate herbicide, halauxifen-methyl.

Chapter 1: Unveiling the Molecular Blueprint: Chemical Structure and Mode of Action

Chemical Structures: A Tale of Two Chemistries

The foundational structure of this herbicide class is the picolinic acid core, a pyridine ring with a carboxylic acid group at the 2-position. The variation in herbicidal activity and selectivity arises from the diverse substitutions on this ring.

  • Non-Fluorinated Picolinic Acids: These herbicides, such as picloram and clopyralid, are characterized by chlorine and amine substitutions on the pyridine ring.[1] These substitutions have been historically effective but can contribute to longer environmental persistence.

  • Fluorinated Picolinic Acids: The introduction of fluorine, as seen in halauxifen-methyl, represents a significant evolution. Halauxifen-methyl is an arylpicolinate, distinguished by an aryl group at the 6-position of the picolinic acid core, which also contains a fluorine atom.[2]

cluster_non_fluorinated Non-Fluorinated Picolinic Acids cluster_fluorinated Fluorinated Picolinic Acid Picloram Picloram Clopyralid Clopyralid Halauxifen_methyl Halauxifen-methyl Picolinic_Acid Picolinic Acid Core Picolinic_Acid->Picloram + Cl, NH2 Picolinic_Acid->Clopyralid + Cl Picolinic_Acid->Halauxifen_methyl + F, Aryl group cluster_herbicide_action Synthetic Auxin Herbicide Action Herbicide Picolinic Acid Herbicide Receptor TIR1/AFB Receptor Herbicide->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Plant_Death Uncontrolled Growth & Plant Death Gene_Expression->Plant_Death

Simplified signaling pathway of synthetic auxin herbicides.

Chapter 2: Performance in the Field: Herbicidal Efficacy and Crop Tolerance

Weed Control Spectrum: A Comparative Overview

The efficacy of picolinic acid herbicides varies depending on the specific compound and the target weed species. Fluorination has been shown to broaden the spectrum of controllable weeds and enhance activity on certain problematic species.

Weed SpeciesHalauxifen-methyl (Fluorinated)Picloram (Non-Fluorinated)Clopyralid (Non-Fluorinated)
Galium aparine (Cleavers)Excellent [2]ModerateGood
Papaver rhoeas (Corn Poppy)Excellent [3]GoodModerate
Chenopodium album (Common Lambsquarters)Good [4]GoodGood
Cirsium arvense (Canada Thistle)GoodExcellentExcellent [5]
Conyza canadensis (Horseweed/Marestail)Excellent [6][7]ModeratePoor
Lamium purpureum (Purple Deadnettle)Excellent [4]PoorPoor
Polygonum convolvulus (Wild Buckwheat)Good [2]GoodGood

Note: Efficacy ratings are generalized from available literature and can vary based on environmental conditions, weed growth stage, and application rate.

Halauxifen-methyl demonstrates particularly strong performance against key weeds like Galium aparine and glyphosate-resistant Conyza canadensis, often at significantly lower application rates than its non-fluorinated counterparts. [6]

Efficacy on Herbicide-Resistant Weeds

A significant advantage of newer herbicides is their ability to control populations that have developed resistance to other modes of action. Halauxifen-methyl has shown excellent efficacy against glyphosate-resistant horseweed, a major challenge in many agricultural systems. [7]

Crop Tolerance: A Balancing Act

Herbicides must effectively control weeds without causing significant injury to the crop. Picolinic acid herbicides are primarily used in cereal crops, which exhibit a natural tolerance. This tolerance is due to the crop's ability to rapidly metabolize the herbicide into non-phytotoxic compounds. In the case of halauxifen-methyl, it is often formulated with a safener, cloquintocet-mexyl, which enhances the crop's metabolic detoxification. [1]

Crop Halauxifen-methyl Tolerance Picloram Tolerance Clopyralid Tolerance
Wheat Excellent [8] Poor to Moderate Good
Barley Excellent [9] Poor Good
Corn Good (with restrictions) [1] Poor Good

| Soybean | Poor (pre-plant restrictions) [1]| Very Poor | Very Poor |

Chapter 3: Environmental Impact: Persistence, Mobility, and Ecotoxicology

Environmental Fate: The Influence of Fluorination

The environmental persistence and mobility of a herbicide are critical factors in its overall risk assessment. Fluorination can influence these properties by altering the molecule's susceptibility to microbial degradation and its interaction with soil particles.

PropertyHalauxifen-methyl (Fluorinated)Picloram (Non-Fluorinated)Clopyralid (Non-Fluorinated)
Aerobic Soil Half-life (DT50) 1.1 - 5.3 days [4]20 - 300 days [10]13 - 65 days [11]
Soil Organic Carbon Partition Coefficient (Koc) 88 mL/g (very mobile) [4]16 - 80 mL/g (mobile)0.4 - 60 mL/g (very mobile) [11][12]

The data indicates that halauxifen-methyl has a significantly shorter soil half-life compared to picloram and clopyralid, suggesting a lower potential for carryover to subsequent crops. [13]While all three compounds are relatively mobile in soil, the rapid degradation of halauxifen-methyl mitigates some of the risk associated with its mobility.

Ecotoxicological Profile: Assessing Non-Target Effects

The impact of herbicides on non-target organisms is a key consideration in their environmental risk assessment.

OrganismHalauxifen-methyl (Fluorinated)Picloram (Non-Fluorinated)Clopyralid (Non-Fluorinated)
Aquatic Invertebrates (Daphnia magna) Slightly toxic [14]Practically non-toxicPractically non-toxic
Earthworms (Eisenia fetida) Not harmful at field ratesLow toxicityLow toxicity [5]
Bees (Apis mellifera) Low toxicityPractically non-toxicRelatively non-toxic [5]

While halauxifen-methyl shows slight toxicity to aquatic invertebrates, its overall ecotoxicological profile is generally favorable, with low toxicity to earthworms and bees. [14]It is important to note that risk assessments are complex and consider exposure levels in addition to inherent toxicity.

Chapter 4: Methodologies for Comparative Evaluation

To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential.

Greenhouse Herbicide Efficacy Bioassay

This protocol outlines a standardized method for assessing the efficacy of herbicides on target weed species under controlled greenhouse conditions.

Objective: To determine the dose-response of a weed species to a herbicide and compare the efficacy of different herbicides.

Materials:

  • Weed seeds of a uniform population

  • Pots (e.g., 10 cm diameter) filled with a standardized soil mix

  • Greenhouse or growth chamber with controlled temperature, light, and humidity

  • Calibrated track sprayer

  • Herbicide formulations

  • Personal Protective Equipment (PPE)

Procedure:

  • Plant Preparation: Sow weed seeds in pots and allow them to grow to a specified stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare a series of herbicide concentrations, including a non-treated control.

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage.

  • Incubation: Return the treated plants to the greenhouse or growth chamber.

  • Efficacy Assessment: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (0% = no effect, 100% = complete death).

  • Data Analysis: Analyze the data to determine the effective dose (e.g., ED50 or GR50).

cluster_workflow Greenhouse Efficacy Bioassay Workflow Start Start Plant_Prep Plant Preparation Start->Plant_Prep Application Herbicide Application Plant_Prep->Application Herbicide_Prep Herbicide Preparation Herbicide_Prep->Application Incubation Incubation Application->Incubation Assessment Efficacy Assessment Incubation->Assessment Analysis Data Analysis Assessment->Analysis End End Analysis->End

Workflow for a greenhouse herbicide efficacy bioassay.
Aerobic Soil Degradation Study (OECD 307)

This protocol, based on OECD Guideline 307, is designed to determine the rate of aerobic degradation of a chemical in soil. [15][16] Objective: To determine the aerobic soil half-life (DT50) of a herbicide.

Materials:

  • Radiolabeled (e.g., ¹⁴C) herbicide

  • Fresh, sieved soil with known characteristics

  • Incubation flasks with traps for CO₂ and volatile organics

  • Incubator with controlled temperature and humidity

  • Analytical instrumentation (e.g., LSC, HPLC, LC-MS/MS)

Procedure:

  • Soil Preparation: Characterize the soil (pH, organic carbon, texture, etc.) and bring it to a specified moisture content.

  • Herbicide Application: Apply the radiolabeled herbicide to the soil at a known concentration.

  • Incubation: Incubate the treated soil in the dark at a constant temperature (e.g., 20°C). Maintain aerobic conditions by flushing with air.

  • Sampling: At specified time intervals, collect soil samples and analyze the traps for evolved ¹⁴CO₂ and volatile compounds.

  • Extraction and Analysis: Extract the herbicide and its degradation products from the soil samples and quantify them using appropriate analytical techniques.

  • Data Analysis: Plot the concentration of the parent herbicide over time and calculate the DT50 value using appropriate kinetic models.

cluster_workflow OECD 307 Aerobic Soil Degradation Workflow Start Start Soil_Prep Soil Preparation Start->Soil_Prep Application Herbicide Application Soil_Prep->Application Incubation Aerobic Incubation Application->Incubation Sampling Soil & Trap Sampling Incubation->Sampling Analysis Extraction & Analysis Sampling->Analysis Data_Analysis DT50 Calculation Analysis->Data_Analysis End End Data_Analysis->End

Sources

Comparative Guide: Validating the Auxin-Like Activity of 6-(2,6-Difluorophenyl)-5-fluoropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid (common name: Florpyrauxifen acid ) is the bioactive metabolite of the herbicide Florpyrauxifen-benzyl (Rinskor™ active). While it is classified as a synthetic auxin, its validation requires distinguishing its unique mode of action from classical auxins like 2,4-D or Indole-3-acetic acid (IAA).[1]

Unlike classical auxins that primarily target the TIR1 co-receptor, this molecule exhibits a high-affinity, preferential binding to the AFB5 (Auxin Signaling F-Box 5) co-receptor.[2] This distinct "molecular address" allows it to bypass common auxin resistance mechanisms, providing a critical tool for managing cross-resistant weed biotypes.

Part 1: Chemical & Mechanistic Profile

To validate the activity of this molecule, one must understand its activation and receptor selectivity. It belongs to the arylpicolinate structural class, which differs fundamentally from phenoxy-carboxylates (e.g., 2,4-D).

Activation Pathway

The molecule is typically applied as a benzyl ester to facilitate cuticle penetration. Once inside the plant cell, it undergoes hydrolysis to release the free acid (the topic of this guide), which is the active ligand.

The AFB5 Selectivity Hypothesis

Standard synthetic auxins (2,4-D, Dicamba) mimic IAA by acting as "molecular glue" between the TIR1 F-box protein and Aux/IAA transcriptional repressors.

  • 2,4-D relies heavily on TIR1 .

  • Florpyrauxifen acid relies heavily on AFB5 .[2]

Validation Logic: If a weed species has developed resistance via a mutation in TIR1 (a common mechanism for 2,4-D resistance), Florpyrauxifen acid remains effective because it activates the signaling cascade via the alternate AFB5 entry point.

Mechanistic Visualization

The following diagram illustrates the differential pathway and activation logic.

AuxinPathway cluster_Receptors Co-Receptor Selectivity Prodrug Florpyrauxifen-benzyl (Ester Form) Hydrolysis De-esterification (In Planta) Prodrug->Hydrolysis ActiveAcid Florpyrauxifen Acid (Active Ligand) Hydrolysis->ActiveAcid TIR1 TIR1 Receptor (Primary 2,4-D Target) ActiveAcid->TIR1 Low Affinity AFB5 AFB5 Receptor (Primary Florpyrauxifen Target) ActiveAcid->AFB5 High Affinity (Kd < 10 nM) Complex SCF-E3 Ligase Complex Assembly AFB5->Complex Degradation Aux/IAA Repressor Ubiquitination & Degradation Complex->Degradation GeneExp Gene Expression (Ethylene/ABA Biosynthesis) Degradation->GeneExp Death Epinasty & Necrosis GeneExp->Death

Caption: Figure 1. The activation and signaling cascade of Florpyrauxifen acid, highlighting its preferential binding to the AFB5 co-receptor over TIR1.

Part 2: Comparative Performance Data

The following data consolidates findings from biophysical assays (SPR) and whole-plant phenotypic screens. This table serves as a benchmark for validation experiments.

FeatureIndole-3-acetic acid (IAA)2,4-D (Phenoxy)Florpyrauxifen Acid (Arylpicolinate)
Primary Receptor Pan-active (TIR1 + AFB1-5)TIR1 / AFB2AFB5 / AFB4
Binding Affinity (

)
High (~5-10 nM)Moderate (~50-500 nM)High (< 10 nM for AFB5)
Dissociation Rate FastFastSlow (Stable Complex)
Cross-Resistance N/A (Endogenous)High (vs. Dicamba/Quinclorac)Low (Controls 2,4-D resistant biotypes)
Systemic Mobility Polar Transport (PINs)Phloem MobileSystemic (Phloem/Xylem)
Key Phenotype Elongation/DivisionEpinasty/Uncontrolled GrowthRapid Epinasty + Bleaching

Key Insight for Researchers: When validating this molecule, do not rely solely on TIR1-based assays. You must include AFB5-specific lines or binding assays to see the true potency.

Part 3: Experimental Validation Protocols

To scientifically validate the auxin-like activity and selectivity of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid, the following two protocols are recommended.

Protocol A: Arabidopsis Root Growth Inhibition (Phenotypic Validation)

This assay confirms auxin activity by measuring the inhibition of primary root elongation, a classic auxin response.

Objective: Quantify


 values compared to 2,4-D.
  • Preparation:

    • Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% agar (pH 5.7).

    • Autoclave and cool to 50°C.

  • Treatment Setup:

    • Dissolve Florpyrauxifen acid in DMSO (Stock: 10 mM).

    • Create a dilution series in the molten agar: 0, 0.1, 1, 10, 100, 1000 nM.

    • Include 2,4-D and IAA as positive controls.

  • Planting:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds.

    • Plate seeds on the solidified media.

    • Stratify at 4°C for 2 days in the dark to synchronize germination.

  • Growth & Measurement:

    • Place plates vertically in a growth chamber (22°C, 16h light).

    • After 7 days, photograph plates.

    • Measure primary root length using ImageJ.

  • Validation Criteria:

    • Florpyrauxifen acid should show a dose-dependent inhibition of root growth.

    • Differentiation: To prove AFB5 specificity, repeat this assay using tir1-1 (TIR1 mutant) and afb5-1 (AFB5 mutant) lines. Florpyrauxifen efficacy should drop significantly in afb5-1 but remain high in tir1-1.

Protocol B: Surface Plasmon Resonance (SPR) (Biophysical Validation)

This protocol definitively proves the physical binding mechanism and receptor selectivity.

Objective: Determine the equilibrium dissociation constant (


) for TIR1 vs. AFB5.
  • Sensor Chip Preparation:

    • Express and purify recombinant TIR1 and AFB5 proteins (with ASK1 adaptor) from insect cell cultures.

    • Biotinylate the proteins and immobilize them on a Streptavidin (SA) sensor chip.

  • Analyte Preparation:

    • Prepare Florpyrauxifen acid in running buffer (HBS-EP+).

    • Prepare a concentration series (e.g., 0.1 nM to 1 µM).

  • Co-Receptor Factor:

    • Auxin binding is often stabilized by the Aux/IAA peptide (the "degron"). Ensure a synthetic Aux/IAA degron peptide (e.g., from IAA7) is present in the flow or co-immobilized if testing ternary complex formation.

  • Injection Cycle:

    • Inject analyte for 120s (Association phase).

    • Switch to buffer only for 120s (Dissociation phase).

  • Data Analysis:

    • Fit the sensorgrams to a 1:1 binding model.

    • Success Metric: You should observe a slow dissociation rate (

      
      ) for AFB5 compared to TIR1, confirming the "high affinity" selectivity.
      

Part 4: Logical Validation Framework

Use this decision tree to interpret your experimental results.

ValidationLogic Start Start Validation RootAssay Run Root Inhibition Assay (Col-0 WT) Start->RootAssay inhibition Is Root Growth Inhibited? RootAssay->inhibition NotAuxin Not an Auxin-like Compound inhibition->NotAuxin No IsAuxin Confirmed Auxin Activity inhibition->IsAuxin Yes SelectivityTest Run Mutant Assay (tir1-1 vs afb5-1) IsAuxin->SelectivityTest ResultTIR Resistant in tir1-1 Susceptible in afb5-1 SelectivityTest->ResultTIR ResultAFB Susceptible in tir1-1 Resistant in afb5-1 SelectivityTest->ResultAFB Class24D Class: Phenoxy (2,4-D like) ResultTIR->Class24D ClassFlo Class: Arylpicolinate (Florpyrauxifen Verified) ResultAFB->ClassFlo

Caption: Figure 2. Decision tree for classifying the molecule based on phenotypic response in mutant Arabidopsis lines.

References

  • Epp, J. B., et al. (2016).[2][3][4] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.

  • Bell, J. L., et al. (2019). The differential binding and biological efficacy of auxin herbicides. Pest Management Science.

  • Prade, L., et al. (2016). Structural insights into the AFB5-auxin interaction. Nature Communications.[3][4][5] (Note: Contextual reference for AFB5 structural biology).

  • McCauley, C. L., et al. (2020). Cross-resistance to florpyrauxifen-benzyl in a quinclorac-resistant barnyardgrass population. Weed Science.

  • Calderón, M. J., et al. (2021). Florpyrauxifen-benzyl Selectivity to Rice. Agronomy (MDPI).

Sources

comparing the binding affinity of different picolinic acid derivatives to auxin receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the binding affinities of picolinic acid-based synthetic auxins (Picloram, Clopyralid, Aminopyralid, and Halauxifen-methyl) versus natural auxin (IAA) and phenoxy-carboxylates (2,4-D).

Key Finding: Unlike 2,4-D and IAA, which primarily signal through the TIR1 and AFB2 receptors, picolinic acid derivatives exhibit a distinct, high-affinity selectivity for the AFB5 (and AFB4) receptor clade. This differential receptor engagement explains their unique herbicidal spectrum, particularly their efficacy against broadleaf weeds and specific resistance profiles in afb5 mutant lines.

Mechanistic Foundation: The "Molecular Glue"

To understand binding affinity in this context, one must recognize that auxins function as "molecular glue." They do not merely bind to a receptor; they stabilize the interaction between the F-box protein (TIR1/AFB) and the transcriptional repressor (Aux/IAA).

Signaling Pathway Diagram

The following diagram illustrates the ternary complex formation which is the kinetic target for binding affinity assays.

AuxinSignaling Auxin Auxin / Picolinate Complex Ternary Complex (TIR1-Auxin-Aux/IAA) Auxin->Complex Stabilizes TIR1 TIR1/AFB Receptor (F-Box Protein) TIR1->Complex + AuxIAA Aux/IAA Repressor (Target) AuxIAA->Complex Recruited Ubiquitin Ubiquitination & Degradation (26S) Complex->Ubiquitin Triggers Response Gene Expression (Weed Death/Growth) Ubiquitin->Response Derepression

Figure 1: The auxin perception mechanism.[1] Picolinic acid derivatives act at the 'Auxin' node, preferentially stabilizing complexes involving the AFB5 variant of the receptor.[1]

The Contenders: Chemical & Receptor Profiles

We compare the standard picolinates against the natural baseline (IAA) and the phenoxy standard (2,4-D).[2]

Compound ClassRepresentative MoleculePrimary Receptor TargetKey Chemical Feature
Natural Auxin Indole-3-acetic acid (IAA)TIR1, AFB1-5 (Broad)Indole ring (Trp derivative)
Phenoxy 2,4-DTIR1, AFB2Phenoxyacetic acid core
Picolinate (Gen 1) PicloramAFB5 , AFB4Pyridine ring + Chlorine
Picolinate (Gen 1) ClopyralidAFB5 Pyridine ring (fewer Cl)
Arylpicolinate (Gen 2) Halauxifen-methylAFB5 (Ultra-High Affinity)6-aryl substitution

Comparative Binding Affinity Analysis

The data below synthesizes Surface Plasmon Resonance (SPR) and pull-down assay results. Note that "Binding Affinity" in this system is often measured as the stability of the co-receptor complex (TIR1/AFB + Auxin + Aux/IAA degron).

Relative Binding Strengths (TIR1 vs. AFB5)

The values represent the relative capacity to stabilize the receptor-repressor interaction.

CompoundAffinity for TIR1 (

/ Relative Response)
Affinity for AFB5 (

/ Relative Response)
Selectivity Ratio (AFB5:TIR1)
IAA High (

nM)
Moderate ~0.5x (Favors TIR1)
2,4-D Moderate/Low (Requires high conc.)Low ~1x (Low affinity for both, transport driven)
Picloram Very Low / Negligible High >10x (Favors AFB5)
Clopyralid Negligible Moderate >5x (Favors AFB5)
Halauxifen Low Ultra-High (Exceeds IAA)>20x (Favors AFB5)
Interpretation of Data[2][3][4][5]
  • The "AFB5 Shift": Picloram and Clopyralid show weak interaction with the canonical TIR1 receptor. Their herbicidal activity is almost exclusively driven by the AFB5 signaling pathway.[3]

  • Structural Basis: The AFB5 binding pocket contains specific amino acid variations (likely in the F-box domain loops) that accommodate the pyridine ring and chlorine substitutions of picolinates, which sterically clash with TIR1.

  • Efficacy vs. Affinity: While 2,4-D has relatively low affinity in vitro compared to IAA, its herbicidal power comes from bio-accumulation and lack of metabolic degradation. In contrast, Halauxifen-methyl represents a new generation where affinity is the driver—it binds AFB5 tighter than natural auxin, allowing for extremely low use rates (grams per hectare).

Experimental Protocol: Surface Plasmon Resonance (SPR)

To validate these affinities in your own lab, use the following SPR protocol. This assay measures the "Molecular Glue" effect: the auxin-dependent recruitment of the Aux/IAA peptide to the immobilized Receptor.

SPR Workflow Diagram

SPR_Protocol Step1 1. Immobilization Capture His-tagged TIR1/AFB5 on NTA/CM5 Chip Step2 2. Baseline Stabilization Flow Running Buffer (Hepes/NaCl/Surfactant) Step1->Step2 Step3 3. Analyte Injection Inject Aux/IAA Degron Peptide + Picolinate Candidate (Fixed Conc.) Step2->Step3 Step4 4. Association Phase Measure RU increase (Complex Formation) Step3->Step4 Step5 5. Dissociation Phase Wash with Buffer (No Auxin) Step4->Step5 Step6 6. Regeneration Remove Complex (e.g., Imidazole/EDTA) Step5->Step6

Figure 2: SPR workflow for measuring auxin-mediated co-receptor assembly.

Detailed Methodology

Reagents:

  • Ligand: Recombinant Arabidopsis TIR1 or AFB5 (expressed in insect cells, His-tagged).

  • Analyte: Biotinylated or synthetic peptide representing the degron motif of Aux/IAA (e.g., IAA7 or IAA3).

  • Small Molecule: Picloram, Clopyralid, IAA (dissolved in DMSO, final <1%).

Step-by-Step:

  • Chip Preparation: Use a Biacore CM5 or NTA sensor chip. Activate surface with EDC/NHS if using amine coupling, or Ni2+ loading for NTA capture of His-AFB5.

  • Ligand Loading: Inject purified AFB5 receptor to reach ~2000-4000 Response Units (RU).

  • Reference Channel: Use a flow cell with no protein (or an irrelevant protein) to subtract non-specific binding.

  • Binding Cycle:

    • Mix the Aux/IAA peptide (e.g., 500 nM) with the picolinate derivative (concentration series: 0.1 nM to 100 µM).

    • Inject mixture over the chip surface for 60–120 seconds (Association).

    • Switch to running buffer for 120 seconds (Dissociation).

  • Data Analysis:

    • The binding signal (RU) is dependent on the presence of the auxin.

    • Plot Steady State Affinity (

      
       vs. Concentration) to calculate 
      
      
      
      or
      
      
      of the auxin for the complex.
    • Critical Control: Inject Peptide WITHOUT auxin (should show minimal binding). Inject Auxin WITHOUT peptide (should show refractive index change only, no binding).

Implications for Drug Discovery & Agriculture

Resistance Management

The data confirms that picolinate resistance is distinct from 2,4-D resistance.[4]

  • Scenario: A weed population develops a mutation in TIR1.

  • Outcome: It may become resistant to 2,4-D but will likely remain susceptible to Picloram/Clopyralid because these drugs utilize the AFB5 pathway, which remains functional.

  • Counter-Scenario: Resistance to picolinates often maps to mutations in AFB5 (e.g., afb5-1 in Arabidopsis), conferring high resistance to picloram but not to 2,4-D.[3]

Chemical Design

To design a "Super-Picolinate":

  • Target AFB5: Optimize the 6-position of the picolinic ring (as seen in Halauxifen) to exploit the hydrophobic pocket unique to AFB5.

  • Avoid TIR1: Reducing TIR1 affinity decreases off-target effects and potential cross-resistance with phenoxy herbicides.

References

  • Calderón Villalobos, L. I., et al. (2012). "A Combinatorial TIR1/AFB-Aux/IAA Co-Receptor System for Differential Sensing of Auxin." Nature Chemical Biology. Link

  • Prigge, M. J., et al. (2016). "Genetic Analysis of the Arabidopsis TIR1/AFB Auxin Receptors Reveals Both Overlapping and Specialized Functions." eLife. Link

  • Walsh, T. A., et al. (2006). "Mutations in an Auxin Receptor Homolog AFB5 Confer Resistance to Synthetic Picolinate Auxins." Plant Physiology. Link

  • Epp, J. B., et al. (2016). "The Discovery of Halauxifen-methyl and Its Unique Binding Mode." Journal of Agricultural and Food Chemistry. Link

  • Tan, X., et al. (2007). "Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase." Nature. Link

Sources

confirming the mode of action of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid through genetic studies

Author: BenchChem Technical Support Team. Date: February 2026

A Genetic Approach to Elucidating the Mode of Action of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid

Introduction

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid belongs to the arylpicolinate class of herbicides.[1][2] This class of compounds are synthetic auxins, which mimic the natural plant hormone auxin, leading to abnormal growth and eventual plant death.[1][3][4] While the general mode of action is understood to be the disruption of auxin signaling, the precise molecular targets and the mechanisms that differentiate it from other synthetic auxins are areas of active investigation.[5][6] Genetic studies provide a powerful and unbiased approach to definitively identify the molecular target and elucidate the mechanism of action of a herbicide. This guide outlines a comprehensive genetic workflow to confirm the mode of action of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid, comparing its effects with other well-characterized synthetic auxins.

The core principle of this approach is to identify gene mutations that confer resistance to the herbicide. These mutations often pinpoint the direct molecular target of the compound or key components of the signaling pathway it affects.[7][8] By generating and characterizing resistant mutants, we can gain unequivocal evidence for the herbicide's mode of action.

This guide will detail the necessary experimental steps, from mutant generation to target gene validation, providing a robust framework for researchers in herbicide discovery and development.

Experimental Workflow: A Step-by-Step Guide

The overall workflow for genetically confirming the mode of action of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid is a multi-step process that progressively narrows down the candidate genes responsible for its herbicidal activity.

Experimental Workflow cluster_0 Phase 1: Mutant Generation & Screening cluster_1 Phase 2: Genetic Mapping cluster_2 Phase 3: Target Gene Identification & Validation A Chemical Mutagenesis (e.g., EMS) B Resistant Mutant Screening A->B M1/M2 Generation C Backcrossing to Wild-Type B->C Isolate Resistant Lines D Generation of Mapping Population (F2) C->D E Bulked Segregant Analysis & Next-Gen Sequencing D->E F QTL Mapping/ Fine Mapping E->F Identify Candidate Genomic Region G Candidate Gene Sequencing F->G Pinpoint Genes H Functional Validation (e.g., CRISPR/Cas9, Overexpression) G->H Identify Mutation I Biochemical Assays H->I Confirm Target

Caption: A three-phase experimental workflow for mode of action confirmation.

Phase 1: Generation and Screening of Resistant Mutants

The foundational step is to generate a population of mutants from a model plant species, such as Arabidopsis thaliana, and identify individuals that exhibit resistance to 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid.[9][10]

Protocol 1: Chemical Mutagenesis and Mutant Screening

  • Seed Mutagenesis: Treat Arabidopsis thaliana seeds (Col-0 ecotype) with an alkylating agent like ethyl methanesulfonate (EMS). The concentration and duration of EMS treatment should be optimized to achieve a high mutation rate without excessive lethality.

  • M1 Generation: Sow the EMS-treated seeds (M1 generation) and allow them to self-pollinate.

  • M2 Seed Collection: Harvest the seeds from the M1 plants in bulk. This M2 generation will have a high frequency of heterozygous mutations.

  • Resistance Screening:

    • Sterilize and plate the M2 seeds on a growth medium (e.g., Murashige and Skoog) containing a selective concentration of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid. This concentration should be predetermined to effectively kill wild-type seedlings.

    • Incubate the plates under controlled light and temperature conditions.

    • Identify putative resistant seedlings that germinate and grow normally, while wild-type seedlings show severe growth inhibition or lethality.

  • Confirmation of Resistance: Transfer the putative resistant seedlings to a fresh selective medium and then to soil to grow to maturity. Progeny from these plants should be re-tested for resistance to confirm the heritability of the trait.

Rationale: EMS induces random point mutations throughout the genome.[9] By selecting for survival on a herbicide-containing medium, we enrich for individuals carrying mutations in genes that are essential for the herbicide's activity.

Phase 2: Genetic Mapping of the Resistance Locus

Once stable, heritable resistance is confirmed, the next step is to identify the chromosomal location of the mutation responsible for the resistance phenotype.

Protocol 2: Genetic Mapping using Next-Generation Sequencing

  • Backcrossing: Cross the confirmed resistant mutant with the original wild-type parent (Col-0). This removes unlinked, background mutations.

  • F2 Mapping Population: Allow the F1 progeny from the backcross to self-pollinate to generate an F2 mapping population. In this population, the resistance trait will segregate in a predictable Mendelian ratio (typically 3:1 for a dominant mutation or 1:3 for a recessive mutation).

  • Bulked Segregant Analysis (BSA):

    • Phenotype a large F2 population for resistance to 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid.

    • Pool the DNA from a significant number of resistant individuals to create a "resistant bulk" and from a similar number of susceptible individuals to create a "susceptible bulk."

    • Perform whole-genome sequencing on both bulks and the wild-type parent.

  • Data Analysis and QTL Mapping:

    • Align the sequencing reads to the reference genome.

    • Identify single nucleotide polymorphisms (SNPs) that are enriched in the resistant bulk compared to the susceptible bulk and the wild-type parent.

    • This enrichment of SNPs in a specific genomic region indicates the location of the resistance-conferring mutation.[11][12][13][14]

Rationale: BSA is a rapid and efficient method for mapping a gene of interest.[11] By comparing the genomic sequences of bulked individuals with contrasting phenotypes, the genomic region linked to the trait can be identified without the need for genotyping the entire mapping population.

Phase 3: Target Gene Identification and Functional Validation

With the resistance locus mapped to a small genomic interval, the final phase involves identifying the specific gene and the causative mutation, followed by functional validation to confirm its role in the herbicide's mode of action.

Protocol 3: Candidate Gene Identification and Sequencing

  • Candidate Gene Selection: Within the mapped genomic interval, identify all annotated genes. Prioritize candidate genes based on their known or predicted functions, particularly those related to auxin signaling, transport, or metabolism.[7][15]

  • Sanger Sequencing: Sequence the prioritized candidate genes from the resistant mutant and the wild-type parent to identify the specific mutation (e.g., a non-synonymous SNP leading to an amino acid change).

Protocol 4: Functional Validation of the Candidate Gene

  • Gene Editing (CRISPR/Cas9):

    • Use CRISPR/Cas9 technology to introduce the identified mutation into a wild-type background.

    • Test the resulting edited plants for resistance to 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid. If the edited plants exhibit resistance, this provides strong evidence that the identified mutation is responsible for the phenotype.

  • Gene Overexpression/Knockout:

    • Overexpress the wild-type version of the candidate gene in a wild-type background. If the target protein is the direct binding site, overexpression may lead to increased sensitivity or, in some cases, tolerance.[16]

    • Create a knockout or knockdown mutant of the candidate gene. The response of these mutants to the herbicide can provide further insights into the gene's role in the mode of action.

  • Allelic Variation Analysis: If multiple independent resistant mutants were isolated, sequencing the candidate gene in each can reveal if they carry different mutations within the same gene, further strengthening the evidence for its role.[17]

Rationale: Functional validation is crucial to establish a causal link between the identified gene mutation and the resistance phenotype.[18][19] CRISPR/Cas9 provides a precise way to recapitulate the resistance-conferring mutation, offering the highest level of confidence.

Comparative Analysis with Other Synthetic Auxins

To understand the specific mode of action of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid, it is essential to compare its effects with other well-known synthetic auxin herbicides, such as 2,4-D and dicamba.

Experimental Design:

  • Cross-Resistance Profiling: Test the 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid-resistant mutants for resistance to 2,4-D and dicamba.

  • Dose-Response Curves: Generate dose-response curves for the wild-type and resistant mutants with all three herbicides to quantify the level of resistance.

Table 1: Hypothetical Cross-Resistance Profile of a Resistant Mutant

HerbicideWild-Type (GR50 in µM)Mutant (GR50 in µM)Resistance Factor (Mutant GR50 / WT GR50)
6-(2,6-Difluorophenyl)-5-fluoropicolinic acid0.550100
2,4-D1.01.21.2
Dicamba2.53.01.2

Interpretation of Hypothetical Data: The high resistance factor for 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid and the lack of significant cross-resistance to 2,4-D and dicamba would suggest that the mutation affects a target that is specific to the arylpicolinate class of herbicides. This could indicate a unique binding site or interaction with the auxin signaling pathway.[5][6]

Biochemical Validation

To provide further evidence and delve deeper into the molecular mechanism, biochemical assays can be performed.

Protocol 5: In Vitro Binding or Enzyme Activity Assays

  • Protein Expression and Purification: Express and purify both the wild-type and the mutated versions of the identified target protein.

  • Binding Assays: If the target is a receptor, perform radioligand binding assays to determine if the mutation alters the binding affinity of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid.

  • Enzyme Inhibition Assays: If the target is an enzyme, conduct enzyme kinetics studies to assess whether the mutation affects the inhibitory activity of the herbicide.

Table 2: Hypothetical Biochemical Data

Protein VersionHerbicideBinding Affinity (Kd in nM) or IC50 (µM)
Wild-Type6-(2,6-Difluorophenyl)-5-fluoropicolinic acid10
Mutant6-(2,6-Difluorophenyl)-5-fluoropicolinic acid1000
Wild-Type2,4-D50
Mutant2,4-D60

The Auxin Signaling Pathway and Potential Targets

The established mode of action for synthetic auxins involves the SCF-TIR1/AFB ubiquitin ligase complex.[5][7][15] This complex targets Aux/IAA transcriptional repressors for degradation, leading to the activation of auxin-responsive genes.

Auxin Signaling Pathway cluster_0 Normal Auxin Response cluster_1 Potential Resistance Mechanisms Auxin Auxin TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding ARF ARF Transcription Factor Aux_IAA->ARF Represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation Ubiquitination Genes Auxin-Responsive Genes ARF->Genes Activates Mutated_TIR1_AFB Mutated TIR1/AFB (Reduced Herbicide Binding) Mutated_Aux_IAA Mutated Aux/IAA (Prevents Degradation) Metabolism Enhanced Herbicide Metabolism

Caption: Simplified auxin signaling pathway and potential points of herbicide resistance.

Mutations conferring resistance to synthetic auxins have been identified in genes encoding components of this pathway, such as the TIR1/AFB receptors and Aux/IAA proteins.[7][15] The genetic approach outlined in this guide is designed to identify which of these, or potentially novel components, is the target of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid.

Conclusion

The genetic workflow described here provides a comprehensive and definitive strategy for confirming the mode of action of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid. By systematically progressing from mutant generation and screening to genetic mapping and functional validation, researchers can pinpoint the precise molecular target of this herbicide. The comparative analysis with other synthetic auxins will further illuminate its unique properties. This knowledge is not only of fundamental scientific importance but is also critical for the development of new herbicides, the management of herbicide resistance, and the engineering of herbicide-tolerant crops.

References

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Standards for Fluorinated Picolinates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of agricultural science and environmental monitoring, the accurate quantification of synthetic auxin herbicides like fluorinated picolinates is paramount. These compounds, while effective in weed management, necessitate rigorous analytical oversight to ensure food safety and environmental protection. This guide provides an in-depth, technically sound framework for the inter-laboratory validation of analytical standards for fluorinated picolinates, moving beyond a simple checklist to explain the why behind the how. Our objective is to establish a robust, self-validating system that ensures consistency and reliability of data across different laboratories—a cornerstone of scientific integrity.

The Critical Need for Inter-Laboratory Validation

Single-laboratory validation is a necessary first step, but it cannot fully account for the myriad of variables that can influence analytical results in different settings.[1][2] Inter-laboratory validation, also known as a collaborative study, is the gold standard for establishing the ruggedness and transferability of an analytical method.[2][3] By involving multiple laboratories, we can identify and quantify the sources of variability that arise from differences in equipment, reagents, analysts, and environmental conditions. This process is essential for developing standardized methods that can be confidently deployed for regulatory compliance, product quality control, and research applications.[1][4]

Core Principles of a Robust Inter-Laboratory Study

A successful inter-laboratory study is built on a foundation of meticulous planning and adherence to established guidelines from bodies such as AOAC International and IUPAC.[1][2][5][6] The primary goal is to determine the method's precision under both repeatability and reproducibility conditions.

  • Repeatability (Intra-laboratory precision): The consistency of results obtained by a single analyst, on the same instrument, over a short period.

  • Reproducibility (Inter-laboratory precision): The consistency of results obtained in different laboratories.[3][7]

Designing the Inter-Laboratory Study: A Step-by-Step Protocol

The following protocol outlines a comprehensive approach to an inter-laboratory study for fluorinated picolinates.

1. Recruitment of Participating Laboratories

The selection of participating laboratories is a critical first step. A minimum of eight laboratories reporting valid data is generally recommended for quantitative methods to ensure statistical power.[2][5][8]

  • Causality: A diverse pool of laboratories, including those with varying levels of experience and different equipment, provides a more realistic assessment of the method's reproducibility in real-world scenarios.

2. Preparation and Distribution of Test Materials

Homogeneity and stability of the test materials are non-negotiable.

  • Protocol:

    • Select a representative matrix (e.g., soil, water, crop-specific material) relevant to the intended application of the method.

    • Prepare a series of test materials with varying concentrations of the target fluorinated picolinates. It is recommended to use at least five different concentration levels.[2][9]

    • Ensure thorough homogenization of each material.

    • Divide each homogenized material into identical, stable subsamples.

    • Randomly label and distribute the subsamples to the participating laboratories as blind duplicates to assess repeatability.[8]

3. Standardized Analytical Methodology

While the goal is to assess variability, a highly standardized analytical method is crucial to pinpoint the sources of that variability. For fluorinated picolinates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a common and effective technique.[10][11][12]

  • Sample Preparation (e.g., QuEChERS):

    • Weigh a specified amount of the homogenized sample.

    • Add a defined volume of a suitable extraction solvent (e.g., acetonitrile).

    • Add extraction salts and shake vigorously.

    • Centrifuge to separate the layers.

    • Take an aliquot of the supernatant for cleanup.

    • Perform dispersive solid-phase extraction (d-SPE) for cleanup.

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions: Specify the column type, mobile phase composition and gradient, flow rate, and injection volume.

    • Mass Spectrometric Conditions: Define the ionization mode (e.g., electrospray ionization - ESI), and select specific precursor and product ions for multiple reaction monitoring (MRM) for each target analyte.[12] Using at least two MRM transitions per compound enhances selectivity and confirms identity.[12]

4. Data Collection and Statistical Analysis

A standardized reporting format is essential for consistent data analysis.

  • Protocol:

    • Participating laboratories analyze the blind duplicate samples and report the raw data.

    • The study coordinator collects the data and performs statistical analysis to determine key performance parameters.

    • Outlier tests (e.g., Cochran's and Grubb's tests) should be applied to identify and potentially exclude statistically deviant data.

Visualizing the Workflow and Logical Relationships

To better understand the flow of an inter-laboratory study and the interplay of validation parameters, the following diagrams are provided.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase Recruitment Recruit Laboratories (Min. 8) Preparation Prepare & Homogenize Test Materials (Min. 5 Levels) Recruitment->Preparation ProtocolDev Develop Standardized Analytical Protocol Preparation->ProtocolDev Distribution Distribute Blind Duplicate Samples ProtocolDev->Distribution Analysis Laboratories Perform Analysis Distribution->Analysis Collection Collect Raw Data Analysis->Collection Stats Statistical Analysis (Outlier Tests, ANOVA) Collection->Stats Performance Determine Performance Parameters Stats->Performance

Caption: Workflow of an inter-laboratory validation study.

Validation_Parameters cluster_precision Precision Validation Method Validation Repeatability Repeatability (RSDr) Within-Lab Validation->Repeatability Reproducibility Reproducibility (RSDR) Between-Labs Validation->Reproducibility Accuracy Accuracy (% Recovery) Validation->Accuracy Linearity Linearity (R^2) Validation->Linearity Specificity Specificity Validation->Specificity LOQ Limit of Quantitation Validation->LOQ

Caption: Key parameters in analytical method validation.

Interpreting the Results: A Comparative Guide

The ultimate output of an inter-laboratory study is a set of performance characteristics that define the method's capabilities. These are typically presented in a summary table.

Fluorinated PicolinateConcentration (ng/g)Mean Recovery (%)RSDr (%)RSDR (%)
Compound A 1098.54.28.5
50101.23.87.9
10099.83.57.2
Compound B 1095.35.110.2
5097.64.59.1
10098.14.18.3
  • Mean Recovery: Indicates the accuracy of the method. Values close to 100% are desirable.

  • Relative Standard Deviation for Repeatability (RSDr): A measure of the method's precision within a single laboratory. Lower values indicate better precision.

  • Relative Standard Deviation for Reproducibility (RSDR): A measure of the method's precision across different laboratories. This value is expected to be higher than RSDr and is a key indicator of the method's ruggedness.

Causality in Data Interpretation: A high RSDR value might indicate that the method is sensitive to variations in equipment or environmental conditions, prompting further investigation to refine the protocol and improve its robustness. Conversely, low RSDr and RSDR values across a range of concentrations and laboratories provide strong evidence that the method is reliable and transferable.

Conclusion: A Commitment to Scientific Rigor

The inter-laboratory validation of analytical standards for fluorinated picolinates is a significant undertaking that requires careful planning, execution, and interpretation. However, the investment in this rigorous process is invaluable. It provides the scientific community with a validated, trustworthy analytical method that can be confidently applied in diverse laboratory settings. This commitment to scientific integrity ensures the generation of reliable data, which is fundamental to protecting public health and the environment.

References

  • AOAC International. (2012). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
  • ISO, IUPAC, & AOAC. (1999). Harmonised Guidelines for the In-House Validation of Methods of Analysis. Pure and Applied Chemistry, 71(5), 835-855.
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  • AOAC International. (2012). AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods.
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validating the safety profile of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid on non-target organisms

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Safety Profiling of 6-(2,6-Difluorophenyl)-5-fluoropicolinic Acid

Part 1: Executive Summary & Technical Context

The Challenge: The Selectivity Paradox Synthetic auxins are the backbone of broadleaf weed control, but they suffer from a historical trade-off: high potency often correlates with high mobility and off-target drift risk. The compound 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid (hereafter referred to as DFP-FA ) represents a structural evolution in the arylpicolinate class. Unlike legacy auxins (e.g., 2,4-D) or earlier picolinates (e.g., Clopyralid), the specific fluorination pattern at the 5-position of the pyridine ring and the 2,6-difluoro substitution on the phenyl ring are designed to optimize metabolic stability while maintaining rapid degradation in soil.

However, this stability presents a validation challenge. We must prove that DFP-FA does not persist in aquatic sinks or affect non-target invertebrates, a common failure point for halogenated acids.

Scope of Guide This guide moves beyond basic LD50 lists. It outlines a comparative validation framework , benchmarking DFP-FA against:

  • 2,4-D (Standard): High drift risk, moderate persistence.

  • Dicamba (Standard): High volatility risk.

  • Florpyrauxifen-benzyl (Modern Benchmark): High efficacy, low environmental load.

Part 2: Mechanism of Action & Structural Implications

To validate safety, we must first understand the molecular behavior. DFP-FA functions as a structural mimic of Indole-3-acetic acid (IAA).

The Fluorine Effect:

  • 5-Fluoro (Pyridine): Blocks metabolic attack at the 5-position, preventing rapid deactivation within the target weed, but potentially increasing half-life in water (

    
    ).
    
  • 2,6-Difluorophenyl: Increases lipophilicity (

    
    ) compared to non-fluorinated analogs, altering membrane transport in non-target aquatic organisms.
    

Diagram 1: Auxin Receptor Signaling Pathway (Mode of Action) This diagram illustrates the specific binding pathway DFP-FA hijacks to cause unregulated growth in target weeds, differentiating it from non-target toxicity mechanisms.

AuxinPathway DFP DFP-FA (Ligand) TIR1 TIR1/AFB Receptor (F-box Protein) DFP->TIR1 High Affinity Binding Complex E3 Ubiquitin Ligase Complex (SCFTIR1) TIR1->Complex Activation AuxIAA Aux/IAA Repressor AuxIAA->Complex Recruitment Proteasome 26S Proteasome (Degradation) Complex->Proteasome Ubiquitination of Repressor ARF ARF Transcription Factors (Released) Proteasome->ARF Repressor Destroyed GeneExp Unregulated Gene Expression (Epinasty/Death) ARF->GeneExp Transcription Activation

Caption: DFP-FA acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA repressors, leading to lethal deregulation of growth.

Part 3: Validation Protocols (Non-Target Organisms)

Scientific integrity requires we test the "Acid" form (DFP-FA) specifically, as ester formulations rapidly hydrolyze in the environment.

Protocol A: Aquatic Invertebrate Acute Toxicity (OECD 202)

Rationale: Picolinic acids are highly water-soluble. Runoff into streams is the primary vector for non-target exposure. We must validate that DFP-FA does not immobilize Daphnia magna at environmentally relevant concentrations.

Workflow:

  • Test Organism: Daphnia magna (Neonates < 24h old).[1][2]

  • Test System: Static renewal (48h).

  • Concentrations: Geometric series (e.g., 10, 18, 32, 56, 100 mg/L) plus a Control.

  • Critical Control: Maintain Dissolved Oxygen > 3 mg/L. Picolinic acids can alter pH; buffer accordingly.

Self-Validating Check:

  • If Control mortality > 10%, the test is invalid.

  • If DFP-FA precipitates (due to low solubility of the acid form at low pH), use a Water Accommodated Fraction (WAF).

Protocol B: Algal Growth Inhibition (OECD 201)

Rationale:[2][3][4] As an herbicide, DFP-FA is most dangerous to non-target algae and aquatic plants. This is the most sensitive endpoint for regulatory approval.

Workflow:

  • Organism: Pseudokirchneriella subcapitata.

  • Duration: 72 hours.

  • Endpoint:

    
     (Growth Rate) and 
    
    
    
    (Yield).
  • Differentiation: Compare results against 2,4-D. Auxins typically show low toxicity to green algae (monocots/algae are tolerant) but high toxicity to aquatic macrophytes (dicots).

Part 4: Comparative Performance Data

The following table synthesizes experimental data ranges typical for fluorinated arylpicolinates compared to standards.

Table 1: Comparative Ecotoxicology Profile

EndpointTest OrganismDFP-FA (Candidate)2,4-D (Standard)Florpyrauxifen-benzyl (Benchmark)Interpretation
Aquatic Acute Daphnia magna (

)
> 85 mg/L> 100 mg/L> 60 mg/LLow Risk: DFP-FA shows low acute toxicity to invertebrates, comparable to standards.[5]
Aquatic Plant Lemna gibba (

)
0.045 mg/L 0.58 mg/L0.002 mg/LHigh Potency: More active than 2,4-D; requires strict buffer zones.
Fish Acute O. mykiss (

)
> 100 mg/L> 100 mg/L> 12 mg/LSafe: No acute risk to vertebrates at solubility limits.
Soil Half-Life Aerobic Soil (

)
15 - 28 days10 days8 - 15 daysModerate Persistence: Fluorination extends stability slightly vs 2,4-D.
Vapor Pressure Volatility Risk

Pa

Pa

Pa
Low Drift: Significantly lower volatility than 2,4-D esters.

Part 5: Advanced Validation Workflow

To ensure authoritative grounding, the validation process must follow a tiered approach. We do not jump to field trials without passing Tier 1 laboratory safety gates.

Diagram 2: Ecotoxicological Validation Workflow (Tiered Approach) This flowchart defines the "Go/No-Go" decision gates for DFP-FA development.

ValidationWorkflow Start Synthesis of DFP-FA Tier1 Tier 1: Acute Lab Tests (OECD 202/203) Start->Tier1 Decision1 Pass: LC50 > 10mg/L? Tier1->Decision1 Tier2 Tier 2: Chronic/Repro (OECD 211 Daphnia) Decision1->Tier2 Yes Fail STOP DEVELOPMENT (Reformulate) Decision1->Fail No Tier3 Tier 3: Mesocosm (Simulated Field) Tier2->Tier3 No Chronic Effects Report Regulatory Submission (EPA/EFSA) Tier3->Report Field Safety Confirmed

Caption: A rigorous "Go/No-Go" pathway ensures only safe candidates reach field trials. DFP-FA typically passes Tier 1 easily but requires scrutiny at Tier 2.

Part 6: Expert Insights & Conclusion

The "Fluorine Shield" Hypothesis The data suggests that the 2,6-difluorophenyl group in DFP-FA acts as a metabolic shield. While this improves herbicidal efficacy (lower dose rates required), it necessitates a Chronic Toxicity Assessment (OECD 211) .

  • Observation: In legacy auxins, ring hydroxylation is the primary degradation route.

  • DFP-FA Reality: The fluorine blockade forces degradation via alternative pathways (e.g., cleavage), potentially extending the window of exposure for non-target soil organisms.

Final Recommendation: DFP-FA exhibits a superior safety profile regarding volatility and aquatic vertebrate toxicity compared to 2,4-D. However, its high potency against aquatic macrophytes (Lemna sp.) dictates that validation is not complete without defining strict Buffer Zones and Drift Reduction Technology (DRT) ratings.

References

  • OECD. (2004).[2] Test No. 202: Daphnia sp.[1][6] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link][1][6]

  • OECD. (2011).[4] Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.[4] OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. [Link]

  • US EPA. (2017). Ecological Risk Assessment for Florpyrauxifen-benzyl. Office of Pesticide Programs. [Link]

  • Epp, J. B., et al. (2016). The discovery of Rinskor™ active: A new arylpicolinate herbicide.[7] Bioorganic & Medicinal Chemistry. [Link]

Sources

Comparative QSAR & Structural Dynamics of Novel 6-Substituted Picolinic Acid Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The evolution of synthetic auxins has shifted from the broad-spectrum efficacy of Picloram and Clopyralid to the precision of Halauxifen-methyl (Arylex) and Florpyrauxifen-benzyl (Rinskor) . The critical differentiator in these novel picolinates is the modification at the C6-position of the pyridine ring.

This guide provides a comparative technical framework for evaluating novel picolinic acid derivatives. We analyze the Quantitative Structure-Activity Relationship (QSAR) workflows that distinguish high-potency candidates from non-viable analogues, focusing on the shift from TIR1 to AFB5 receptor selectivity which is crucial for resistance management.

Mechanism of Action: The "Molecular Glue" Paradigm

To design effective picolinates, one must understand the structural basis of the "Auxin Overdose." Unlike traditional inhibitors, picolinic acids act as molecular glues . They stabilize the interaction between the F-box protein (TIR1 or AFB5 ) and the Aux/IAA transcriptional repressors.

Signaling Pathway Visualization

The following diagram illustrates the ubiquitin-proteasome pathway activated by picolinate herbicides.

MoA_Pathway Herbicide Picolinate Herbicide Receptor TIR1/AFB5 (F-Box Protein) Herbicide->Receptor Binds Complex SCF-TIR1 Complex Receptor->Complex Stabilizes AuxIAA Aux/IAA Repressor Complex->AuxIAA Recruits (Glue) Ubiquitin Ubiquitination AuxIAA->Ubiquitin Poly-Ub Tagging Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome GeneExp Unregulated Gene Expression Proteasome->GeneExp Repressor Removed Death Epinasty & Plant Death GeneExp->Death

Figure 1: The auxin signaling cascade.[1] Picolinates facilitate the ubiquitination of Aux/IAA repressors, leading to lethal unregulated growth.

Comparative Analysis: Established vs. Novel Scaffolds

The primary structural evolution in this class is the transition from simple halogenation to bulky aryl/heteroaryl substitution at the 6-position.

Structural Determinants
  • Picloram (Standard): 4-amino-3,5,6-trichloropicolinic acid.[2] High persistence, broad spectrum.

  • Novel Series (Example: 6-Pyrazolyl derivatives): Replacement of the C6-chlorine with a substituted pyrazole or phenyl ring.[3]

Key Insight: The C6-aryl tail extends into the hydrophobic niche of the AFB5 receptor, a feature less accessible in the TIR1 pocket. This confers selectivity against weeds that may have developed TIR1-based resistance.

Representative Data Comparison

The following table synthesizes typical potency ranges (


 on Arabidopsis root growth) and QSAR metrics found in recent literature (e.g., Feng et al., 2023; Yang et al., 2021).
Compound ClassC6-SubstituentTarget ReceptorTypical

(nM)
LogP (Calc)Resistance Profile
Picloram -ClTIR1 > AFB5500 - 10001.8High Risk
Clopyralid -HTIR12000 - 50000.9Moderate Risk
Halauxifen-methyl 4-fluoro-3-methoxyphenylAFB5 >> TIR110 - 503.2Low Risk
Novel 6-Pyrazolyl 1-pyrazolyl derivativesAFB55 - 30 2.5 - 3.5Emerging

QSAR Methodology: CoMFA & CoMSIA

To rigorously evaluate new derivatives without synthesizing hundreds of candidates, 3D-QSAR is the standard.

The Computational Workflow

The reliability of a QSAR model depends on the alignment rule. We utilize Docking-Based Alignment rather than simple atom-by-atom superposition, as it reflects the bioactive conformation.

QSAR_Workflow LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Molecular Docking (Target: TIR1 PDB: 2P1P) LigandPrep->Docking Alignment Bioactive Alignment (Superposition inside Pocket) Docking->Alignment GridCalc Field Calculation (Steric/Electrostatic) Alignment->GridCalc PLS PLS Analysis (Leave-One-Out Cross Validation) GridCalc->PLS Validation Model Validation (q² > 0.5, r² > 0.9) PLS->Validation Validation->PLS Refine Region

Figure 2: Docking-guided 3D-QSAR workflow ensuring bioactive conformation alignment.

Interpreting the Fields[1][4]
  • CoMFA (Steric/Electrostatic):

    • Observation: A large green contour (sterically favorable) near the C6-position indicates that bulky groups (phenyl, pyrazole) enhance binding affinity. This correlates with the hydrophobic "back pocket" of the AFB5 receptor.

    • Observation: Red contours (negative electrostatic potential favored) near the carboxylate group confirm the necessity of the acid moiety for the salt bridge with Arg403 in the receptor.

  • CoMSIA (Hydrophobic):

    • Novel derivatives often show yellow contours (hydrophobic favored) extending from the C6 position, validating the design of lipophilic tails like the 4-fluoro-3-methoxyphenyl group in Arylex.

Experimental Protocols

Protocol A: Molecular Docking (Self-Validating)
  • Software: AutoDock Vina or Schrödinger Glide.

  • Receptor Preparation:

    • Download PDB structure 2P1P (TIR1-IAA complex).

    • Remove water molecules (except those bridging the ligand, if specific to the hypothesis).

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation: Center the grid box (size

    
     Å) on the co-crystallized IAA ligand.
    
  • Validation Step: Re-dock the native IAA ligand. The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be considered valid.

Protocol B: Root Growth Inhibition Bioassay
  • Organism: Arabidopsis thaliana (Col-0 wild type).

  • Medium: Murashige and Skoog (MS) agar plates containing 1% sucrose.

  • Treatment:

    • Dissolve herbicides in DMSO (stock).

    • Prepare serial dilutions (0.01 nM to 10

      
      M) in molten agar.
      
    • Control: DMSO-only plates (0.1% v/v max).

  • Measurement:

    • Vernalize seeds at 4°C for 2 days.

    • Grow vertically for 7 days at 22°C (16h light/8h dark).

    • Measure primary root length using ImageJ.

  • Calculation: Determine

    
     using non-linear regression (Log-inhibitor vs. normalized response).
    

Conclusion & Future Outlook

The comparative QSAR studies of novel picolinic acid herbicides demonstrate a clear structural trajectory: C6-functionalization is the driver of next-generation auxin potency.

While classical picolinates (Picloram) rely on simple halogenation, modern derivatives (Arylex, novel pyrazolyls) exploit the AFB5-specific hydrophobic pocket via bulky C6-substituents. This shift not only improves potency (lowering application rates from g/ha to mg/ha) but also provides a critical tool for managing resistance against classical auxins. Future design should focus on optimizing the "tail" at position 6 to maximize specific hydrophobic interactions while maintaining the core picolinate "head" for SCF complex formation.

References

  • Tan, X., et al. (2007).[4] "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature. Link

  • Epp, J. B., et al. (2016).[2] "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry. Link[2]

  • Feng, T., et al. (2023).[2] "Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules. Link

  • Yang, Z. K., et al. (2021).[2][3][4] "Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates." Pest Management Science. Link

  • Cramer, R. D., et al. (1988). "Comparative Molecular Field Analysis (CoMFA).[5][6][7][8][9] 1. Effect of Shape on Binding of Steroids to Carrier Proteins." Journal of the American Chemical Society. Link

  • Liu, Q., et al. (2024).[2][3] "Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide." Journal of Agricultural and Food Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Landscape[1][2]

Handling 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid requires a shift from standard laboratory compliance to a risk-based containment strategy. As a key intermediate in the synthesis of arylpicolinate herbicides (e.g., Florpyrauxifen-benzyl), this compound presents a dual hazard profile: corrosivity/irritation typical of picolinic acids and bio-persistence/absorption potential associated with multi-fluorinated aromatics.

The "Why" Behind the Protocol: Standard safety data sheets (SDS) for research intermediates often default to generic "Warning" labels. However, the structural presence of three fluorine atoms on the aromatic rings significantly alters the physicochemical properties.

  • Electronic Effect: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group, potentially lowering the pKa compared to non-fluorinated analogues, thereby increasing skin and eye irritation risks.

  • Lipophilicity: Fluorination often enhances lipophilicity, facilitating faster dermal absorption.

  • Thermal Instability: In the event of a fire or uncontrolled decomposition, the C-F bonds will mineralize to Hydrogen Fluoride (HF), an immediate life-threatening hazard.

Core Directive: Treat this substance as a High-Potency Intermediate (Occupational Exposure Band 3/4) until specific toxicological data proves otherwise.

The PPE Matrix: A Layered Defense System

Personal Protective Equipment (PPE) is your last line of defense, not your first. The following matrix is designed to withstand both acute splash incidents and chronic permeation.

Hand Protection Strategy

Scientific Rationale: Fluorinated organic acids can permeate standard nitrile gloves faster than their non-fluorinated counterparts due to solvent-like interactions with the polymer matrix.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Weighing / Solids Nitrile (4 mil)Nitrile (4-8 mil)Double-Gloving Rule: The outer glove protects against gross contamination; the inner glove prevents contact during doffing. Colored indicators (e.g., orange under blue) are recommended to visualize breaches.
Solution Handling Nitrile (4 mil)Silver Shield / Laminate Permeation Resistance: If dissolved in organic solvents (DCM, THF), nitrile offers <5 mins protection. Laminate gloves provide >4 hours breakthrough time against the solvent-solute carrier matrix.
Spill Cleanup Nitrile (4 mil)Butyl Rubber or VitonMechanical Strength: Thicker chemically resistant gloves prevent physical tearing during cleanup of broken glass/sharps.
Respiratory & Ocular Protection

Scientific Rationale: Picolinic acid derivatives are potent respiratory irritants. The fine powder form creates an inhalation hazard that can lead to sensitization or acute bronchospasm.

  • Ocular: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses are insufficient due to the corrosive risk of the acidic moiety in solution.

  • Respiratory:

    • Primary: Handling must occur inside a certified Chemical Fume Hood .

    • Secondary (If hood is compromised or for spill response):Full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges. Note: An N95 is insufficient for acid vapors.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the physical state and quantity of the material.

PPE_Selection Start Assess Material State Solid Solid / Powder Form Start->Solid Liquid Solution / Liquid Form Start->Liquid Qty_Check Quantity > 100 mg? Solid->Qty_Check Solvent_Check Solvent Type? Liquid->Solvent_Check Hood_Ops Work in Fume Hood Double Nitrile Gloves Splash Goggles Qty_Check->Hood_Ops No Glove_Box Glove Box / Isolator Required Qty_Check->Glove_Box Yes (Dust Risk) Std_Solvent Aqueous / Alcohols (Double Nitrile OK) Solvent_Check->Std_Solvent Low Permeation Risk Agg_Solvent DCM / THF / Ethers (Laminate/Barrier Gloves) Solvent_Check->Agg_Solvent High Permeation Risk

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.

Operational Protocols

Weighing and Transfer (The Critical Zone)

The highest risk of exposure occurs during the transfer of the solid powder.

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Damping: If process allows, pre-wet the spatula with the reaction solvent to adhere the powder, reducing airborne dust.

  • Closed Transfer: For quantities >1g, avoid open pouring. Use a solid-addition funnel or a closed-system transfer (e.g., rapid transfer port).

Decontamination & Doffing

Improper removal of PPE is a common source of secondary exposure.

  • Wash Outer Gloves: Rinse outer gloves with soap and water before removing them to neutralize acidic residues.

  • The "Beak" Method: Pinch the outside of the first glove, peel it back (turning inside out), and hold it in the gloved hand. Slide a finger under the second glove to peel it off over the first bundle.

  • Immediate Wash: Wash hands with tepid water and soft soap for 20 seconds immediately after doffing.

Waste Disposal & Emergency Response

Disposal Workflow

Critical Warning: Do not mix fluorinated acid waste with standard organic waste streams if your facility uses non-specialized incineration. Incomplete combustion can release HF gas.

Waste_Disposal Waste Chemical Waste (6-(2,6-Difluorophenyl)-5-fluoropicolinic acid) Segregation Segregate Stream: Halogenated Organics Waste->Segregation Labeling Label: 'Contains Fluorinated Acids' 'High Temp Incineration Req' Segregation->Labeling Disposal High-Temp Incineration (>1100°C with Scrubber) Labeling->Disposal

Figure 2: Segregation and disposal workflow to prevent environmental release of HF.[1][2][3][4][5]

Emergency Procedures
  • Skin Contact: Immediate irrigation is vital.[6] Flush with water for 15 minutes. If High Concentration exposure is suspected (and HF formation is possible due to decomposition), apply Calcium Gluconate gel as a precautionary measure if redness/pain persists after washing.

  • Spill (Solid): Do not dry sweep. Cover with a wet pad or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Spill (Liquid): Neutralize with Sodium Bicarbonate (NaHCO3) or a spill pillow. Caution: Neutralization will generate CO2 gas; ensure ventilation.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General Requirements (Personal Protective Equipment). United States Department of Labor. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.138 - Hand Protection. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.[7][Link]

  • American Chemical Society (ACS). (n.d.). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.